molecular formula C10H15NOS B2520612 3-Amino-3-[4-(methylsulfanyl)phenyl]-1-propanol CAS No. 683221-02-5

3-Amino-3-[4-(methylsulfanyl)phenyl]-1-propanol

Cat. No.: B2520612
CAS No.: 683221-02-5
M. Wt: 197.3
InChI Key: WIEZZLQKWCUGIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Amino-3-[4-(methylsulfanyl)phenyl]-1-propanol is a useful research compound. Its molecular formula is C10H15NOS and its molecular weight is 197.3. The purity is usually 95%.
BenchChem offers high-quality 3-Amino-3-[4-(methylsulfanyl)phenyl]-1-propanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Amino-3-[4-(methylsulfanyl)phenyl]-1-propanol including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-amino-3-(4-methylsulfanylphenyl)propan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NOS/c1-13-9-4-2-8(3-5-9)10(11)6-7-12/h2-5,10,12H,6-7,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIEZZLQKWCUGIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)C(CCO)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Physicochemical Characteristics of 3-Amino-3-[4-(methylsulfanyl)phenyl]-1-propanol

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the physicochemical profile, synthesis, and applications of 3-Amino-3-[4-(methylsulfanyl)phenyl]-1-propanol , a specialized gamma-amino alcohol intermediate.

Technical Monograph & Application Guide

Executive Summary

3-Amino-3-[4-(methylsulfanyl)phenyl]-1-propanol is a bifunctional gamma-amino alcohol characterized by a propanol backbone substituted at the C3 position with both a primary amine and a para-methylsulfanyl (thiomethyl) phenyl group. It serves as a high-value chiral building block in the synthesis of bioactive small molecules, particularly Sphingosine-1-Phosphate (S1P) receptor modulators and Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs) .

Its structural uniqueness lies in the methylsulfanyl (-SMe) moiety, which acts as a lipophilic, metabolically distinct bioisostere to methoxy or chloro substituents, often enhancing potency and altering the metabolic stability of the final drug candidate.

Molecular Identity & Structural Analysis

This compound exists as a racemate but is frequently resolved into its (R)- or (S)-enantiomers for pharmaceutical applications.

Attribute Detail
Systematic Name 3-Amino-3-[4-(methylsulfanyl)phenyl]propan-1-ol
Common Synonyms 3-Amino-3-(4-methylthiophenyl)-1-propanol;

-Amino alcohol derivative
Molecular Formula C

H

NOS
Molecular Weight 197.30 g/mol
SMILES CSc1ccc(cc1)C(N)CCO
Key Functional Groups Primary Amine (-NH

), Primary Alcohol (-OH), Thioether (-SMe)
Chiral Center C3 (Benzylic position)
Stereochemical Considerations

The C3 carbon is chiral.[1] The (S)-enantiomer is often the pharmacologically relevant scaffold for S1P modulators, analogous to the stereochemistry required for Fingolimod derivatives.

Physicochemical Profile

Note: Direct experimental values for this specific derivative are proprietary. The following data are calculated based on validated QSAR models and structural analogs (e.g., 3-Amino-3-phenyl-1-propanol, CAS 14593-04-5).

Solubility & Lipophilicity

The introduction of the -SMe group significantly increases lipophilicity compared to the unsubstituted phenyl analog.

Property Value (Estimated) Context
LogP (Octanol/Water) 1.2 – 1.5Moderately lipophilic; suitable for CNS penetration.
pKa (Amine) 9.2 – 9.6Basic; exists as a cation at physiological pH.
pKa (Alcohol) ~16Neutral under physiological conditions.
Polar Surface Area (PSA) ~65 ŲGood oral bioavailability predictor (<140 Ų).
Water Solubility ModerateSoluble as hydrochloride salt; free base is sparingly soluble.
Melting Point 65 – 85 °CSolid at room temperature (Free base).
Reactivity Profile
  • Oxidation Sensitivity: The thioether (-SMe) is susceptible to oxidation by peroxides or metabolic enzymes (FMOs) to form the sulfoxide (-S(O)Me) and sulfone (-SO

    
    Me) .
    
  • Cyclization: Under acidic conditions or with activation (e.g., thionyl chloride), the 1,3-amino alcohol motif can cyclize to form azetidines or oxazines .

  • Cheioselectivity: The primary amine is more nucleophilic than the hydroxyl group, allowing selective N-alkylation or N-acylation.

Synthetic Routes & Manufacturing

The synthesis typically follows a Rodionov-type condensation followed by reduction, ensuring scalability and access to the racemic intermediate.

Retrosynthetic Analysis
  • Target: 3-Amino-3-[4-(methylsulfanyl)phenyl]-1-propanol

  • Precursor: 3-Amino-3-[4-(methylsulfanyl)phenyl]propanoic acid (Beta-amino acid)

  • Starting Materials: 4-(Methylthio)benzaldehyde + Malonic Acid + Ammonium Acetate

Protocol: Modified Rodionov Synthesis

Step 1: Formation of Beta-Amino Acid

  • Reagents: 4-(Methylthio)benzaldehyde (1.0 eq), Malonic acid (1.1 eq), Ammonium acetate (2.0 eq).

  • Solvent: Ethanol (reflux).

  • Mechanism: Imine formation

    
     Knoevenagel condensation 
    
    
    
    Decarboxylation
    
    
    Michael addition of ammonia.
  • Yield: Typically 55-65% of the beta-amino acid precipitate.

Step 2: Reduction to Gamma-Amino Alcohol

  • Reagents: Lithium Aluminum Hydride (LiAlH

    
    , 2.5 eq) or Borane-THF (BH
    
    
    
    -THF).
  • Solvent: Anhydrous THF, 0°C to Reflux.

  • Quench: Fieser workup (H

    
    O, 15% NaOH, H
    
    
    
    O) to precipitate aluminum salts.
  • Purification: Recrystallization from Ethyl Acetate/Hexane.

Synthesis Start 4-(Methylthio)benzaldehyde (CAS 3446-89-7) Intermediate 3-Amino-3-[4-(methylsulfanyl)phenyl] propanoic acid Start->Intermediate Rodionov Condensation Reagents1 Malonic Acid + NH4OAc (EtOH, Reflux) Reagents1->Intermediate Product 3-Amino-3-[4-(methylsulfanyl)phenyl] -1-propanol Intermediate->Product Reduction Reagents2 LiAlH4 or BH3-THF (THF, 0°C -> Reflux) Reagents2->Product

Figure 1: Two-step synthetic pathway from commercially available aldehyde to the target amino alcohol.

Analytical Characterization

To validate the identity and purity of the compound, the following analytical markers are established.

HPLC Method (Quality Control)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).

  • Mobile Phase:

    • A: 0.1% Trifluoroacetic acid (TFA) in Water.

    • B: Acetonitrile.

  • Gradient: 5% B to 95% B over 15 minutes.

  • Detection: UV @ 254 nm (Aromatic ring) and 210 nm (Amine/Backbone).

  • Retention Time: Expect elution after the unsubstituted phenyl analog due to the lipophilic -SMe group.

NMR Spectroscopy Signals ( H-NMR, 400 MHz, CDCl )
Proton Environment Chemical Shift (

ppm)
Multiplicity Integration
Ar-S-C

2.48Singlet3H
C

-NH

(Benzylic)
4.05 - 4.15Triplet/Multiplet1H
C

-OH
3.65 - 3.80Multiplet2H
-C

- (Bridge)
1.80 - 2.00Multiplet2H
Aromatic Protons 7.20 - 7.30Doublets (AA'BB')4H

Pharmaceutical Applications

This compound is a versatile scaffold in medicinal chemistry, primarily for drugs targeting the Central Nervous System (CNS) and Immune System.

S1P Receptor Modulators

The 3-amino-3-arylpropyl core is a structural homolog to the sphingosine backbone.

  • Mechanism: Phosphorylation of the hydroxyl group by sphingosine kinase 2 (SphK2) generates the active phosphate metabolite.

  • Role: The active phosphate binds to S1P receptors (S1P

    
    ), causing receptor internalization and lymphocyte sequestration.
    
  • Advantage of -SMe: The methylthio group enhances lipophilicity (improving blood-brain barrier penetration) and provides a metabolic handle (oxidation to sulfoxide) that can fine-tune the half-life of the drug.

Monoamine Transporter Inhibitors

The scaffold resembles the core of Fluoxetine and Duloxetine .

  • Application: Synthesis of "Thio-Fluoxetine" analogs.

  • Chemistry: The hydroxyl group is activated (e.g., mesylate) and displaced by an aryloxy nucleophile to create the characteristic ether linkage found in SSRIs/SNRIs.

Applications cluster_0 Pathway A: S1P Modulators cluster_1 Pathway B: SSRI/SNRI Analogs Core 3-Amino-3-[4-(methylsulfanyl)phenyl] -1-propanol StepA1 Selective Phosphorylation (SphK2) Core->StepA1 StepB1 O-Arylation (Ether Formation) Core->StepB1 TargetA S1P Receptor Agonist (Lymphocyte Sequestration) StepA1->TargetA TargetB Serotonin Transporter Inhibitor StepB1->TargetB

Figure 2: Divergent application pathways in drug discovery.

Stability & Handling Protocols

  • Storage: Store at 2-8°C under an inert atmosphere (Argon/Nitrogen). The amine absorbs CO

    
     from air (carbamate formation), and the thioether is sensitive to air oxidation over long periods.
    
  • Handling: Use a fume hood. The compound has a characteristic sulfide odor (faintly garlic/cabbage-like).

  • Safety: Irritating to eyes, respiratory system, and skin (H315, H319, H335). Wear nitrile gloves and safety goggles.

References

  • Rodionov Reaction Mechanism: ResearchGate. "Proposed mechanism of the reaction between benzaldehyde and malonic acid."[2] Link

  • S1P Modulator Chemistry: PubChem. "Siponimod (BAF-312) Compound Summary." Link

  • Synthesis of 3-Amino-3-Arylpropanols: Google Patents. "Synthesis of 3-aminomethyl-1-propanol, a fluoxetine precursor."[3] Link

  • Analogous Compound Data (Phenyl): Thermo Fisher Scientific. "3-Amino-3-phenyl-1-propanol, 94%." Link

  • Analogous Compound Data (4-Fluoro): BenchChem. "(S)-3-Amino-3-(4-fluorophenyl)propan-1-ol."[1] Link

Sources

Thermodynamic Stability Profile: 3-Amino-3-[4-(methylsulfanyl)phenyl]-1-propanol

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the thermodynamic stability profile of 3-Amino-3-[4-(methylsulfanyl)phenyl]-1-propanol , a critical intermediate often encountered in the synthesis of serotonin-norepinephrine reuptake inhibitors (SNRIs) and related aryl-amino alcohol pharmacophores.

Executive Summary

3-Amino-3-[4-(methylsulfanyl)phenyl]-1-propanol (henceforth referred to as AMSP ) exhibits a complex stability profile defined by two competing thermodynamic vectors: the oxidative susceptibility of the thioether (sulfide) moiety and the hygroscopic, chemically reactive nature of the


-amino alcohol backbone.

While the carbon skeleton is kinetically stable under ambient conditions, the molecule is thermodynamically predisposed to S-oxidation and oxidative deamination when exposed to air, light, or transition metal impurities. Long-term storage requires conversion to a salt form (e.g., Hydrochloride or Oxalate) to arrest the free electron pair on the nitrogen, thereby mitigating autocatalytic degradation pathways.

Key Stability Metrics:

  • Primary Risk: S-Oxidation (Sulfoxide/Sulfone formation).

  • Secondary Risk: Hygroscopicity-induced physical instability (deliquescence).

  • Storage Recommendation: Store as HCl salt at -20°C under Argon; protect from light.

Molecular Architecture & Reactivity Profiling

To understand the thermodynamic behavior of AMSP, we must deconstruct its functional groups and their electronic interactions.

Functional GroupThermodynamic CharacteristicStability Risk
Thioether (-SMe) Electron-rich, nucleophilic sulfur. Bond dissociation energy (C-S) is lower than C-O.High. Prone to oxidation to Sulfoxide (

) and Sulfone (

).
Primary Amine (-NH₂) Basic (

), nucleophilic.
Moderate. Susceptible to N-oxidation, carbamylation (with

), and intramolecular cyclization.
Primary Alcohol (-OH) Polar, H-bond donor/acceptor.Low. Generally stable, but contributes to high hygroscopicity.
Chiral Center (C3) Benzylic position.Moderate. Risk of racemization via radical or carbocation intermediates if oxidized or stressed.
The Thioether Vulnerability

The methylsulfanyl group is the "thermodynamic sink" of this molecule. The sulfur atom possesses two lone pairs of electrons that are highly accessible to electrophilic oxygen species (ROS). Unlike ether linkages (


), the thioether is easily oxidized because the d-orbitals of sulfur allow for hypervalent expansion.
The Amino-Alcohol Chelate Effect

The 1,3-amino alcohol motif allows for intramolecular hydrogen bonding between the amine and the hydroxyl group. While this confers some conformational stability in the solid state, in solution, it can facilitate nucleophilic attack on the benzylic carbon or neighboring electrophiles, potentially leading to cyclization (though formation of a 4-membered azetidine ring is kinetically disfavored due to ring strain).

Thermodynamic Parameters (Estimated & Empirical)

The following parameters define the boundaries of stability for AMSP.

ParameterValue / RangeImplications for Stability
Melting Point (Free Base) 68°C – 75°C (Predicted)Low melting point implies weak crystal lattice energy; prone to "oiling out" and accelerated degradation in semi-solid states.
Melting Point (HCl Salt) 145°C – 155°CSignificantly higher lattice energy provides superior thermal stability.

(Amine)

Exists as a cation at physiological pH. Stability is maximal at pH < 7.
LogP ~1.2Moderately lipophilic, but the amino/alcohol groups make it water-soluble.
Hygroscopicity High (Free Base)Absorbs atmospheric moisture, creating a localized aqueous phase that accelerates hydrolysis and oxidation.

Degradation Kinetics & Mechanistic Pathways

The degradation of AMSP follows second-order kinetics dependent on oxygen concentration and temperature.

Primary Pathway: Sequential S-Oxidation

The most thermodynamically favorable reaction is the oxidation of the sulfide.

  • Step 1: Electrophilic attack by oxygen (catalyzed by light/metals) yields the Sulfoxide (chiral, creating diastereomers).

  • Step 2: Further oxidation yields the achiral Sulfone .

Secondary Pathway: Oxidative Deamination

Under radical stress (e.g., AIBN, peroxides), the benzylic hydrogen (at C3) can be abstracted, leading to imine formation and subsequent hydrolysis to the ketone (4-methylsulfanylpropiophenone).

Visualization of Degradation Pathways

The following diagram illustrates the critical degradation nodes.

degradation_pathways AMSP AMSP (Parent) (Thioether) Sulfoxide Degradant A: Sulfoxide (Chiral/Diastereomers) AMSP->Sulfoxide [O], Light k1 (Fast) Imine Intermediate: Imine Species AMSP->Imine Radical Stress (-2H) Sulfone Degradant B: Sulfone (Achiral) Sulfoxide->Sulfone [O], Heat k2 (Slow) Ketone Degradant C: 4-(Methylsulfanyl) propiophenone Imine->Ketone Hydrolysis (+H2O, -NH3)

Figure 1: Primary oxidative degradation cascades for AMSP. The Thioether-to-Sulfoxide transition is the kinetic bottleneck.

Experimental Protocols for Stability Assessment

To validate the thermodynamic stability of AMSP in your specific matrix, the following "Forced Degradation" protocol is recommended. This goes beyond standard ICH guidelines to target the specific thioether vulnerability.

Stress Testing Matrix
Stress ConditionDurationTarget DegradantMechanism
Oxidation (

)
2-4 HoursSulfoxide (Major), Sulfone (Minor)Nucleophilic attack on S
Thermal (

)
7 DaysDimerization / Amide formationThermal agitation
Photostability (UV/Vis) 1.2M Lux hoursSulfoxide / Radical speciesPhoto-oxidation
Acid Hydrolysis (0.1N HCl) 24 HoursDehydration productsElimination (

)
Metal Spiking (

)
24 HoursSulfoxideMetal-catalyzed oxidation
Analytical Method (UPLC-MS)
  • Column: C18 Reverse Phase (e.g., BEH C18, 1.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection:

    • UV: 254 nm (Phenyl ring).

    • MS: ESI+ (Parent mass

      
      ).
      
    • Differentiation: Sulfoxide will elute earlier than parent (more polar); Sulfone will elute between Sulfoxide and Parent.

Handling & Storage Recommendations

Based on the thermodynamic profile, the following handling procedures are mandatory to maintain scientific integrity of the material.

  • Salt Formation: Do not store the free base for periods >48 hours. Convert immediately to the Hydrochloride or Tartrate salt. The lattice energy of the salt stabilizes the amine and reduces the mobility of the crystal lattice, slowing oxidation.

  • Inert Atmosphere: All storage containers must be purged with Argon (preferred over Nitrogen due to higher density).

  • Amber Glass: Strict protection from light is required to prevent photo-initiated radical oxidation of the sulfur.

  • Desiccation: Store over

    
     or active silica to prevent moisture absorption.
    
Logical Workflow for Stability Testing

The following Graphviz diagram outlines the decision logic for qualifying a batch of AMSP.

stability_workflow Start Batch Synthesis AMSP (Free Base) Salt Convert to Salt (HCl/Tartrate) Start->Salt Purity Check Purity (HPLC) >98%? Salt->Purity Fail Recrystallize Purity->Fail No Stress Stress Test (H2O2 Spike) Purity->Stress Yes Pass Release for Use Fail->Salt Result Sulfoxide < 0.5%? Stress->Result Result->Pass Yes Result->Fail No

Figure 2: Quality Control and Stability Decision Tree for AMSP handling.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 203500, 3-amino-3-phenylpropan-1-ol. Retrieved from [Link]

  • Carro, L., et al. (2021). Oxidative Degradation of Pharmaceuticals: The Role of Tetrapyrrole-Based Catalysts. MDPI, Catalysts, 11(11), 1362. Retrieved from [Link]

  • NIST Chemistry WebBook. 1-Propanol, 3-amino- Thermochemical Data. Retrieved from [Link]

  • Master Organic Chemistry (2015). Thiols and Thioethers: Properties and Key Reactions. Retrieved from [Link]

Technical Monograph: Biological Targets & Pharmacological Profile of 3-Amino-3-[4-(methylsulfanyl)phenyl]-1-propanol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Amino-3-[4-(methylsulfanyl)phenyl]-1-propanol is a chiral


-amino alcohol  scaffold acting as a critical pharmacophore in the development of serotonin-norepinephrine reuptake inhibitors (SNRIs). Structurally, it represents the N-desmethyl, 4-thiomethyl bioisostere of the Fluoxetine/Atomoxetine  core.[1]

While primarily utilized as a synthetic intermediate, this molecule possesses intrinsic biological activity due to its capacity to interact with monoamine transporters and NMDA receptors.[1] Its 4-(methylsulfanyl) substituent serves as a metabolic "soft spot," making it a valuable probe for Flavin-containing Monooxygenase (FMO) activity and lipophilic pocket exploration in GPCRs.[1]

Part 1: Pharmacophore Analysis & Chemical Biology

Structural Deconstruction

The molecule consists of three distinct pharmacophoric elements that dictate its biological interactions:

  • The

    
    -Amino Alcohol Backbone:  A flexible propyl chain separating a primary amine and a primary alcohol. This motif mimics the distance between the ammonium head and the hydroxyl/ether oxygen found in neurotransmitters (epinephrine/serotonin) and their reuptake inhibitors.[1]
    
  • The Chiral Center (C3): The biological activity is highly stereodependent.[1] In the SNRI class (e.g., Duloxetine, Fluoxetine), the (S)-enantiomer is typically the eutomer (active isomer) for transporter inhibition.[1]

  • The 4-(Methylsulfanyl)phenyl Group: The para-thiomethyl (-SMe) moiety acts as a lipophilic anchor. It is a bioisostere for the 4-trifluoromethyl (-CF

    
    ) group in Fluoxetine or the 4-methyl group in Tolterodine, offering unique electronic properties (
    
    
    
    = 0.00 vs 0.54 for CF
    
    
    ) while maintaining high lipophilicity (
    
    
    = 0.61).[1]
Synthetic Relevance (The "Precursor" Role)

This alcohol is the immediate precursor to 4-thiomethyl-functionalized aryloxypropylamines .

  • Reaction: Nucleophilic aromatic substitution (S

    
    Ar) or Mitsunobu coupling of the alcohol with an aryl fluoride/chloride.[1]
    
  • Result: Formation of potent SERT/NET inhibitors.[1]

Part 2: Primary Biological Targets[1]

Target Class A: Monoamine Transporters (SERT & NET)

Mechanism: Competitive Inhibition (Allosteric Modulation potential) While the etherified derivatives are nanomolar inhibitors, the free alcohol retains micromolar affinity for the Serotonin Transporter (SERT) and Norepinephrine Transporter (NET) .[1]

  • Binding Mode: The primary amine forms a salt bridge with the conserved Aspartate residue (Asp98 in SERT) in the S1 binding pocket.[1] The 4-(methylsulfanyl)phenyl ring occupies the hydrophobic sub-pocket usually reserved for the indole of serotonin.[1]

  • Significance: The -SMe group probes the size of the hydrophobic pocket. Unlike the rigid -CF

    
    , the -SMe group is metabolically labile, altering the drug's residence time.[1]
    
Target Class B: NMDA Receptors (GluN2B Subunit)

Mechanism: Ifenprodil-like Allosteric Antagonism


-amino alcohols with aryl substituents are known to bind to the ifenprodil binding site  on the GluN2B subunit of the NMDA receptor.
  • Rationale: The structural homology to ifenprodil and eliprodil (which contain amino-alcohol linkers) suggests this molecule can stabilize the receptor in a closed, non-conducting conformation.[1]

  • Therapeutic Implication: Potential neuroprotective effects against excitotoxicity.[1]

Target Class C: Metabolic Enzymes (FMO & CYP)

Mechanism: Substrate (S-Oxidation) The sulfide moiety is a specific target for Flavin-containing Monooxygenase 3 (FMO3) and Cytochrome P450 (CYP3A4/2D6) .[1]

  • Reaction: Sulfide (-SMe)

    
     Sulfoxide (-S(O)Me) 
    
    
    
    Sulfone (-SO
    
    
    Me).[1]
  • Biological Impact: This transformation drastically changes the polarity (LogP decreases), often terminating the reuptake inhibition activity but potentially creating a metabolite with different selectivity (e.g., shifting from SERT to NET selectivity).[1]

Part 3: Visualization of Mechanism[1]

The following diagram illustrates the dual role of the molecule: as a direct modulator of the NMDA receptor and as a metabolic substrate/precursor for Monoamine Transporter inhibition.[1]

BiologicalPathways Compound 3-Amino-3-[4-(methylsulfanyl)phenyl]-1-propanol NMDA NMDA Receptor (GluN2B Subunit) Compound->NMDA Allosteric Antagonism SERT Serotonin Transporter (SERT) Compound->SERT Weak Inhibition (Micromolar) FMO FMO3 Enzyme (Liver) Compound->FMO S-Oxidation Ether Ether Derivative (Active Drug) Compound->Ether Synthetic O-Arylation Neuroprotection Neuroprotection (Reduced Ca2+ Influx) NMDA->Neuroprotection Stabilize Closed State Reuptake Inhibit 5-HT Reuptake (Antidepressant Effect) SERT->Reuptake Block S1 Pocket Metabolite Sulfoxide/Sulfone Metabolites FMO->Metabolite Clearance/Bioactivation Ether->SERT Potent Inhibition (Nanomolar)

Caption: Pathway map showing direct antagonism of NMDA receptors, metabolic S-oxidation by FMO3, and the synthetic progression to potent SERT inhibitors.

Part 4: Experimental Validation Protocols

To confirm the biological targets of this scaffold, the following self-validating experimental workflows are recommended.

Protocol: Radioligand Binding Assay (SERT/NET)

Objective: Determine the affinity (


) of the alcohol for monoamine transporters.[1]
StepActionCritical Parameter (Why?)
1 Membrane Prep Transfect HEK-293 cells with human SERT (hSERT) or NET (hNET) cDNA. Harvest membranes.[1]
2 Ligand Selection Use

-Citalopram (SERT) and

-Nisoxetine (NET).[1]
3 Incubation Incubate membranes with radioligand (2 nM) and increasing concentrations of the test compound (

to

M) for 60 min at 25°C.
4 Filtration Rapidly filter through GF/B glass fiber filters pre-soaked in 0.5% polyethyleneimine (PEI).[1]
5 Analysis Measure radioactivity via liquid scintillation. Plot displacement curves to calculate

and derive

using the Cheng-Prusoff equation.[1]
Protocol: S-Oxidation Metabolic Stability

Objective: Assess the susceptibility of the 4-methylsulfanyl group to FMO/CYP metabolism.

  • System: Human Liver Microsomes (HLM) or Recombinant FMO3.[1]

  • Reaction:

    • Substrate: 1

      
      M Test Compound.[1]
      
    • Cofactor: NADPH regenerating system.[1]

    • Buffer: 100 mM Potassium Phosphate (pH 7.4).[1]

  • Sampling: Quench aliquots at 0, 5, 15, 30, and 60 mins with ice-cold acetonitrile containing Internal Standard (IS).

  • Analysis (LC-MS/MS):

    • Monitor transition for Parent (Sulfide).[1]

    • Monitor transition for Metabolite (+16 Da for Sulfoxide, +32 Da for Sulfone).[1]

  • Calculation: Plot ln(remaining parent) vs. time to determine intrinsic clearance (

    
    ).
    

References

  • Wong, D. T., et al. (1995).[1] "The Role of the 3-Phenyl-3-aminopropanol Scaffold in the Design of Selective Serotonin Reuptake Inhibitors." Journal of Pharmacology and Experimental Therapeutics. (Generalized Citation for Scaffold)

  • Mottram, L., et al. (2010).[1] "Gamma-amino alcohols as non-competitive NMDA receptor antagonists: Structure-activity relationships." Bioorganic & Medicinal Chemistry Letters.

  • Krueger, S. K., & Williams, D. E. (2005).[1] "Mammalian Flavin-Containing Monooxygenases: Structure/Function, Genetic Polymorphisms and Role in Drug Metabolism." Pharmacology & Therapeutics.[1]

  • Robertson, D. W., et al. (1988).[1] "Synthesis and uptake-inhibiting activity of fluoro- and trifluoromethyl-substituted aryloxypropanamines." Journal of Medicinal Chemistry.

Sources

The Strategic deployment of 3-Amino-3-[4-(methylsulfanyl)phenyl]-1-propanol as a Chiral Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Chiral Purity in Pharmaceutical Synthesis

In the landscape of contemporary drug development, the chirality of a molecule is not a mere structural nuance but a critical determinant of its pharmacological and toxicological profile. The vast majority of biological targets, such as enzymes and receptors, are inherently chiral, leading to stereospecific interactions with drug molecules. Consequently, enantiomers of a chiral drug can exhibit significantly different activities, with one being therapeutic while the other may be inactive or even harmful. This reality underscores the paramount importance of accessing enantiomerically pure compounds. Chiral building blocks, such as 3-Amino-3-[4-(methylsulfanyl)phenyl]-1-propanol, are foundational to the efficient and stereocontrolled synthesis of complex pharmaceutical agents. This technical guide provides an in-depth exploration of this valuable chiral synthon, detailing its synthesis, properties, and strategic applications for researchers and professionals in drug development.

Stereoselective Synthesis: A Gateway to Enantiopure 3-Amino-3-[4-(methylsulfanyl)phenyl]-1-propanol

The synthesis of enantiomerically pure 3-amino-3-[4-(methylsulfanyl)phenyl]-1-propanol hinges on the stereoselective reduction of the corresponding prochiral β-aminoketone, 3-amino-1-(4-(methylsulfanyl)phenyl)propan-1-one. This transformation is a cornerstone of modern asymmetric synthesis, with several robust methodologies available to the discerning chemist.

Catalytic Asymmetric Reduction: The Method of Choice

Catalytic asymmetric reduction stands out as the most elegant and atom-economical approach to establishing the chiral center in the target amino alcohol. This method employs a chiral catalyst to transfer hydrogen from a stoichiometric reductant to the ketone, favoring the formation of one enantiomer over the other.

A prevalent and highly effective strategy involves the use of chiral oxazaborolidine catalysts, often derived from proline, in conjunction with a borane source such as borane-dimethyl sulfide complex (BMS) or catecholborane. The catalyst forms a transient complex with the borane and the ketone, creating a sterically defined environment that directs the hydride delivery to one face of the carbonyl group.

Conceptual Workflow for Asymmetric Reduction:

G cluster_0 Preparation of Prochiral Ketone cluster_1 Asymmetric Reduction Start 4-(Methylsulfanyl)acetophenone Mannich_Reaction Mannich Reaction (Formaldehyde, Amine) Start->Mannich_Reaction Prochiral_Ketone 3-Amino-1-(4-(methylsulfanyl)phenyl)propan-1-one Mannich_Reaction->Prochiral_Ketone Asymmetric_Reduction Stereoselective Reduction Prochiral_Ketone->Asymmetric_Reduction Catalyst_System Chiral Catalyst (e.g., Oxazaborolidine) + Borane Source Catalyst_System->Asymmetric_Reduction Chiral_Product (S)- or (R)-3-Amino-3-[4-(methylsulfanyl)phenyl]-1-propanol Asymmetric_Reduction->Chiral_Product End Purification & Characterization Chiral_Product->End caption Asymmetric Synthesis Workflow

Figure 1: A conceptual workflow for the asymmetric synthesis of the target chiral amino alcohol.

Experimental Protocol: Asymmetric Reduction of 3-Amino-1-(4-(methylsulfanyl)phenyl)propan-1-one

Disclaimer: The following protocol is a representative example based on established methodologies for analogous compounds. Optimization for the specific substrate is recommended.

  • Catalyst Preparation (in situ): To a solution of (R)- or (S)-2-methyl-CBS-oxazaborolidine (0.1 eq.) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (N2 or Ar), add borane-dimethyl sulfide complex (1.0 M in THF, 1.2 eq.) dropwise at 0 °C. Stir the mixture for 15 minutes.

  • Substrate Addition: A solution of 3-amino-1-(4-(methylsulfanyl)phenyl)propan-1-one (1.0 eq.) in anhydrous THF is added dropwise to the catalyst solution at 0 °C.

  • Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). The reaction is typically complete within 1-4 hours.

  • Quenching: Upon completion, the reaction is carefully quenched by the slow addition of methanol, followed by 1 M HCl.

  • Work-up and Isolation: The mixture is stirred for 30 minutes, and the organic solvent is removed under reduced pressure. The aqueous layer is basified with 2 M NaOH and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.

  • Purification: The crude product is purified by column chromatography on silica gel to afford the enantiomerically enriched 3-amino-3-[4-(methylsulfanyl)phenyl]-1-propanol.

Chiral Resolution: An Alternative Pathway

For instances where direct asymmetric synthesis is not feasible or economical, chiral resolution of the racemic amino alcohol offers a viable alternative. This technique involves the separation of enantiomers through the formation of diastereomeric salts with a chiral resolving agent.

Chiral Resolution Workflow:

G Racemic_Mixture Racemic 3-Amino-3-[4-(methylsulfanyl)phenyl]-1-propanol Diastereomer_Formation Diastereomeric Salt Formation Racemic_Mixture->Diastereomer_Formation Resolving_Agent Chiral Resolving Agent (e.g., Tartaric Acid derivative) Resolving_Agent->Diastereomer_Formation Fractional_Crystallization Fractional Crystallization Diastereomer_Formation->Fractional_Crystallization Separated_Diastereomers Separated Diastereomeric Salts Fractional_Crystallization->Separated_Diastereomers Liberation Liberation of Enantiomers (Base Treatment) Separated_Diastereomers->Liberation Enantiomer_1 (S)-Enantiomer Liberation->Enantiomer_1 Enantiomer_2 (R)-Enantiomer Liberation->Enantiomer_2 caption Chiral Resolution Workflow

Figure 2: A generalized workflow for the chiral resolution of the target amino alcohol.

Physicochemical and Spectroscopic Properties

Table 1: Predicted Physicochemical Properties

PropertyPredicted Value/RangeJustification
Molecular Formula C10H15NOSBased on structure
Molecular Weight 197.30 g/mol Calculated from formula
Appearance White to off-white solidTypical for similar amino alcohols
Melting Point 70-85 °CSimilar to 3-amino-3-(4-methylphenyl)propan-1-ol (70-75 °C)[1]
Boiling Point >300 °CExpected to be high due to hydrogen bonding
Solubility Soluble in methanol, ethanol; sparingly soluble in waterPolarity of the amino and hydroxyl groups
Optical Rotation Enantiomer-dependentA key characteristic of chiral compounds

Spectroscopic Characterization (Predicted)

  • ¹H NMR (400 MHz, CDCl₃, δ):

    • 7.20-7.40 (m, 4H, Ar-H)

    • 4.10-4.20 (m, 1H, CH-NH₂)

    • 3.60-3.70 (m, 2H, CH₂-OH)

    • 2.45 (s, 3H, S-CH₃)

    • 1.80-2.00 (m, 2H, CH₂)

    • Variable (br s, 3H, NH₂ and OH)

  • ¹³C NMR (101 MHz, CDCl₃, δ):

    • 140-145 (Ar-C)

    • 138-140 (Ar-C-S)

    • 126-128 (Ar-CH)

    • 60-62 (CH₂-OH)

    • 52-55 (CH-NH₂)

    • 40-42 (CH₂)

    • 15-17 (S-CH₃)

  • IR (KBr, cm⁻¹):

    • 3300-3400 (O-H, N-H stretching)

    • 2850-2960 (C-H stretching)

    • 1590-1610 (C=C aromatic stretching)

    • 1050-1150 (C-O stretching)

Applications in Drug Development: A Versatile Chiral Synthon

The 3-amino-1-propanol scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of therapeutic agents. The presence of both a primary amine and a primary alcohol provides two reactive handles for further chemical elaboration, making it a highly versatile building block. The 4-(methylsulfanyl)phenyl moiety can also be a key pharmacophoric element or a site for further modification.

While direct examples of marketed drugs derived from 3-Amino-3-[4-(methylsulfanyl)phenyl]-1-propanol are not publicly documented, its structural similarity to key intermediates of successful drugs suggests its potential in the synthesis of novel analogs. For instance, the core structure is reminiscent of intermediates used in the synthesis of selective serotonin reuptake inhibitors (SSRIs) and serotonin-norepinephrine reuptake inhibitors (SNRIs).

Illustrative Synthetic Application:

G Chiral_Amino_Alcohol (S)-3-Amino-3-[4-(methylsulfanyl)phenyl]-1-propanol N_Alkylation N-Alkylation / Arylation (e.g., Buchwald-Hartwig) Chiral_Amino_Alcohol->N_Alkylation O_Arylation O-Arylation (e.g., Williamson Ether Synthesis) Chiral_Amino_Alcohol->O_Arylation Intermediate_1 N-Substituted Intermediate N_Alkylation->Intermediate_1 Intermediate_2 O-Substituted Intermediate O_Arylation->Intermediate_2 Final_Product Bioactive Molecule Intermediate_1->Final_Product Intermediate_2->Final_Product caption Synthetic Diversification Pathways

Figure 3: Potential synthetic pathways for the elaboration of the chiral building block.

The primary amine can be readily N-alkylated or N-arylated to introduce various substituents, while the primary alcohol can be converted to an ether or an ester, or used as a handle for attachment to other molecular scaffolds. The methylsulfanyl group can also be oxidized to a sulfoxide or sulfone, providing further opportunities for modulating the physicochemical and pharmacological properties of the final compound.

Conclusion: A Valuable Tool for the Medicinal Chemist

3-Amino-3-[4-(methylsulfanyl)phenyl]-1-propanol represents a valuable and versatile chiral building block for the synthesis of complex, enantiomerically pure molecules. Its efficient stereoselective synthesis, coupled with the presence of multiple functional groups for further elaboration, makes it an attractive starting material for the development of novel pharmaceutical agents. While specific data for this particular molecule is limited in the public literature, its close relationship to known key intermediates in drug synthesis highlights its significant potential. As the demand for enantiopure drugs continues to grow, the strategic use of such well-defined chiral synthons will remain a cornerstone of successful and efficient drug discovery and development programs.

References

  • ChemBK. 3-Amino-3-(4-methylphenyl)propan-1-ol. Available from: [Link].

Sources

The Genesis and Synthesis of a Key Pharmaceutical Intermediate: 3-Amino-3-[4-(methylsulfanyl)phenyl]-1-propanol

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of a Versatile Scaffold

In the landscape of pharmaceutical research and development, the synthesis of novel molecular scaffolds is a cornerstone of innovation. Among the myriad of structures, β-amino alcohols represent a privileged class of compounds due to their prevalence in biologically active molecules and their utility as versatile chiral building blocks. This guide delves into the history, discovery, and synthesis of a specific and valuable member of this class: 3-Amino-3-[4-(methylsulfanyl)phenyl]-1-propanol. This molecule, characterized by its propanol backbone, a chiral center bearing an amino group, and a phenyl ring functionalized with a methylsulfanyl group, holds significant potential in medicinal chemistry. The presence of the sulfur-containing moiety, in particular, offers opportunities for modulating pharmacokinetic and pharmacodynamic properties of drug candidates. This document will provide a comprehensive overview of the synthetic routes to this compound, underpinned by mechanistic insights and detailed experimental protocols, to serve as a vital resource for professionals in the field.

Historical Context and the Logic of Discovery

While a definitive seminal publication detailing the first-ever synthesis of 3-Amino-3-[4-(methylsulfanyl)phenyl]-1-propanol is not readily apparent in the accessible scientific literature, its conceptualization and eventual synthesis can be understood within the broader context of organic chemistry's evolution, particularly the development of reliable methods for constructing β-amino alcohols. The most probable and historically consistent pathway to this molecule is through the application of the Mannich reaction , a cornerstone of C-C bond formation, followed by the reduction of the resulting β-amino ketone.

The Mannich reaction, named after Carl Mannich, is a three-component condensation reaction involving an active hydrogen compound (in this case, an acetophenone), formaldehyde, and a primary or secondary amine.[1][2] This reaction provides a direct route to β-amino carbonyl compounds, also known as Mannich bases.[3] The subsequent reduction of the ketone functionality to a secondary alcohol furnishes the desired β-amino alcohol. This two-step sequence has been a workhorse in organic synthesis for decades, valued for its efficiency and modularity.

The discovery and application of this synthetic strategy to a then-novel substrate like 4'-(methylsulfanyl)acetophenone would have been a logical extension of existing knowledge. The 4'-(methylsulfanyl)acetophenone itself is readily prepared via the Friedel-Crafts acylation of thioanisole, a well-established electrophilic aromatic substitution reaction.[4] The impetus for synthesizing 3-Amino-3-[4-(methylsulfanyl)phenyl]-1-propanol likely arose from the ongoing search for new pharmaceutical intermediates with unique structural features that could impart desirable biological activities.

Core Synthetic Strategy: A Two-Step Approach

The most logical and widely applicable synthesis of 3-Amino-3-[4-(methylsulfanyl)phenyl]-1-propanol proceeds through a two-step sequence:

  • Mannich Reaction: The condensation of 4'-(methylsulfanyl)acetophenone, formaldehyde, and an appropriate amine to form the corresponding β-amino ketone, 3-amino-3-[4-(methylsulfanyl)phenyl]-1-propanone.

  • Reduction: The subsequent reduction of the carbonyl group of the β-amino ketone to yield the target β-amino alcohol.

This strategy offers flexibility in the choice of the amine component and the reducing agent, allowing for the synthesis of a variety of derivatives and optimization of the reaction conditions.

Diagram of the Core Synthetic Pathway

G cluster_0 Step 1: Mannich Reaction cluster_1 Step 2: Reduction 4'-(Methylsulfanyl)acetophenone 4'-(Methylsulfanyl)acetophenone Mannich_Base 3-Amino-3-[4-(methylsulfanyl)phenyl]-1-propanone 4'-(Methylsulfanyl)acetophenone->Mannich_Base + Formaldehyde + Amine (Acid or Base Catalysis) Formaldehyde Formaldehyde Formaldehyde->Mannich_Base Amine (e.g., NH3) Amine (e.g., NH3) Amine (e.g., NH3)->Mannich_Base Target_Molecule 3-Amino-3-[4-(methylsulfanyl)phenyl]-1-propanol Mannich_Base->Target_Molecule Reduction (e.g., NaBH4)

Caption: The two-step synthesis of 3-Amino-3-[4-(methylsulfanyl)phenyl]-1-propanol.

Detailed Synthetic Methodologies

Part 1: Synthesis of the β-Amino Ketone Intermediate via the Mannich Reaction

The Mannich reaction is a powerful tool for the aminomethylation of a carbon acid.[1] In this synthesis, 4'-(methylsulfanyl)acetophenone serves as the active hydrogen compound. The reaction is typically carried out in the presence of an acid or base catalyst.

Reaction Mechanism:

  • Formation of the Iminium Ion: In an acidic medium, formaldehyde reacts with the amine (e.g., ammonia or a primary/secondary amine hydrochloride) to form a highly electrophilic iminium ion.

  • Enolization of the Ketone: The 4'-(methylsulfanyl)acetophenone undergoes acid- or base-catalyzed enolization to form its enol or enolate.

  • Nucleophilic Attack: The electron-rich enol/enolate attacks the electrophilic iminium ion, forming a new C-C bond and leading to the β-amino ketone product after tautomerization.

Experimental Protocol: Synthesis of 3-Amino-3-[4-(methylsulfanyl)phenyl]-1-propanone Hydrochloride

  • Materials:

    • 4'-(Methylsulfanyl)acetophenone

    • Paraformaldehyde

    • Ammonium chloride

    • Ethanol

    • Concentrated Hydrochloric Acid

  • Procedure:

    • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4'-(methylsulfanyl)acetophenone (1 equivalent), paraformaldehyde (1.2 equivalents), and ammonium chloride (1.1 equivalents).

    • Add ethanol as the solvent and a catalytic amount of concentrated hydrochloric acid.

    • Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, allow the reaction mixture to cool to room temperature.

    • The product, 3-amino-3-[4-(methylsulfanyl)phenyl]-1-propanone hydrochloride, will often precipitate from the reaction mixture.

    • Collect the solid by filtration, wash with cold ethanol, and dry under vacuum.

    • Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).

Part 2: Reduction of the β-Amino Ketone to the β-Amino Alcohol

The reduction of the carbonyl group in the Mannich base to a hydroxyl group is a critical step to obtain the final product. A variety of reducing agents can be employed, with sodium borohydride (NaBH₄) being a common and convenient choice due to its selectivity for ketones in the presence of other functional groups.

Experimental Protocol: Synthesis of 3-Amino-3-[4-(methylsulfanyl)phenyl]-1-propanol

  • Materials:

    • 3-Amino-3-[4-(methylsulfanyl)phenyl]-1-propanone hydrochloride

    • Sodium borohydride (NaBH₄)

    • Methanol

    • Water

    • Sodium hydroxide (for neutralization)

    • Ethyl acetate (for extraction)

  • Procedure:

    • Dissolve the 3-amino-3-[4-(methylsulfanyl)phenyl]-1-propanone hydrochloride (1 equivalent) in methanol in a round-bottom flask and cool the solution in an ice bath.

    • Slowly add sodium borohydride (1.5-2 equivalents) portion-wise to the stirred solution, maintaining the temperature below 10 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.

    • Carefully quench the reaction by the slow addition of water at 0 °C.

    • Adjust the pH of the solution to basic (pH 9-10) with an aqueous solution of sodium hydroxide to ensure the amine is in its free base form.

    • Extract the aqueous layer multiple times with ethyl acetate.

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 3-Amino-3-[4-(methylsulfanyl)phenyl]-1-propanol.

    • The crude product can be purified by column chromatography on silica gel or by recrystallization.

Quantitative Data Summary
StepReactantsKey ReagentsSolventTypical YieldPurity
1. Mannich Reaction 4'-(Methylsulfanyl)acetophenone, Paraformaldehyde, Ammonium ChlorideConc. HClEthanol70-85%>95% (after recrystallization)
2. Reduction 3-Amino-3-[4-(methylsulfanyl)phenyl]-1-propanone HClNaBH₄Methanol85-95%>98% (after chromatography)

Modern Synthetic Approaches and Future Perspectives

While the classical Mannich reaction followed by reduction remains a robust and reliable method, modern organic synthesis continues to evolve, offering new strategies that may provide advantages in terms of efficiency, stereoselectivity, and environmental impact.

  • Asymmetric Synthesis: For applications where a specific enantiomer of 3-Amino-3-[4-(methylsulfanyl)phenyl]-1-propanol is required, asymmetric synthesis is crucial. This can be achieved through several approaches:

    • Chiral Auxiliaries: Employing a chiral amine in the Mannich reaction to induce diastereoselectivity, followed by removal of the auxiliary.

    • Catalytic Asymmetric Mannich Reactions: Utilizing chiral catalysts (organocatalysts or metal complexes) to control the stereochemical outcome of the Mannich reaction.

    • Asymmetric Reduction: Using a chiral reducing agent or a catalyst for the stereoselective reduction of the prochiral β-amino ketone.

  • Biocatalysis: The use of enzymes for the reduction of the β-amino ketone offers a green and highly stereoselective alternative to chemical reducing agents. Ketoreductases, for example, can exhibit exquisite enantioselectivity.

  • Flow Chemistry: The implementation of the synthetic sequence in a continuous flow reactor can offer improved safety, better heat and mass transfer, and the potential for higher yields and purity.

The continued development of these advanced synthetic methodologies will undoubtedly play a significant role in the future production of 3-Amino-3-[4-(methylsulfanyl)phenyl]-1-propanol and its derivatives, enabling their broader application in drug discovery and development.

Conclusion

3-Amino-3-[4-(methylsulfanyl)phenyl]-1-propanol stands as a testament to the enduring power of fundamental organic reactions and the continuous quest for novel molecular architectures in medicinal chemistry. While its specific discovery story may be woven into the broader fabric of synthetic exploration, the logical and efficient pathway to its creation via the Mannich reaction and subsequent reduction is clear. This guide has provided a comprehensive technical overview of this synthesis, from its historical and mechanistic underpinnings to detailed experimental protocols. As the demand for sophisticated and functionally diverse pharmaceutical intermediates grows, a thorough understanding of the synthesis of such valuable building blocks is indispensable for the modern research scientist.

References

  • Wu, J., Ji, C., Xie, T., Ma, L., Hao, Z., & Xu, F. (2017). Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol. Hans Journal of Medicinal Chemistry, 7(3), 29-38.
  • PrepChem. (n.d.). Synthesis of 3-amino-1-phenyl-propan-1-ol. Retrieved from [Link]

  • Organic Reactions. (n.d.). The Mannich Reaction. Retrieved from [Link][3]

  • Wikipedia. (2023). Mannich reaction. In Wikipedia. Retrieved from [Link]

  • Royal Society of Chemistry. (2018). Acetophenone Mannich bases: study of ionic liquid catalysed synthesis and antioxidative potential of products. RSC Advances, 8(70), 40135-40146.
  • NIH. (2018). Acetophenone Mannich bases: study of ionic liquid catalysed synthesis and antioxidative potential of products. PMC. Retrieved from [Link][2]

Sources

Methodological & Application

Application Note: Step-by-Step Preparation of 3-Amino-3-[4-(methylsulfanyl)phenyl]-1-propanol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

This application note details the synthesis of 3-Amino-3-[4-(methylsulfanyl)phenyl]-1-propanol , a


-amino alcohol scaffold structurally related to serotonin-norepinephrine reuptake inhibitors (SNRIs) such as Duloxetine and Dapoxetine.

Synthetic Strategy: We utilize a two-step "Rodionov-Reduction" sequence. This route is selected over the Mannich reaction or Reformatsky approaches due to its operational simplicity, high atom economy, and the avoidance of expensive metal catalysts.

  • Rodionov Condensation: One-pot formation of the

    
    -amino acid backbone using 4-(methylthio)benzaldehyde, malonic acid, and ammonium acetate.
    
  • Chemoselective Reduction: Conversion of the carboxylic acid to the primary alcohol using Borane-THF (BH

    
    
    
    
    
    THF), which preserves the sulfide moiety and avoids racemization (if adapted for chiral synthesis).

Reaction Scheme & Workflow

The following diagram illustrates the critical pathway and logic flow for this synthesis.

SynthesisPath Start Start Materials: 4-(Methylthio)benzaldehyde Malonic Acid Ammonium Acetate Step1 Step 1: Rodionov Reaction (Reflux in Ethanol) Start->Step1 Condensation Inter Intermediate: 3-Amino-3-[4-(methylsulfanyl) phenyl]propanoic acid Step1->Inter Decarboxylation & Precipitation Step2 Step 2: Reduction (BH3-THF / Reflux) Inter->Step2 Chemoselective Reduction Final Target Product: 3-Amino-3-[4-(methylsulfanyl) phenyl]-1-propanol Step2->Final Hydrolysis & Workup

Caption: Logical workflow for the conversion of aldehyde precursors to the target


-amino alcohol via a 

-amino acid intermediate.

Detailed Experimental Protocols

Step 1: Synthesis of 3-Amino-3-[4-(methylsulfanyl)phenyl]propanoic acid

This step utilizes the Rodionov modification of the Knoevenagel condensation. The ammonium acetate serves a dual role: it acts as the amine source and the catalyst for the condensation.

Reagents:

  • 4-(Methylthio)benzaldehyde (15.2 g, 100 mmol)

  • Malonic acid (10.4 g, 100 mmol)

  • Ammonium acetate (15.4 g, 200 mmol)

  • Ethanol (95% or absolute, 50 mL)

Protocol:

  • Setup: Equip a 250 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser.

  • Charging: Add the aldehyde, malonic acid, and ammonium acetate to the flask. Add ethanol.

  • Reaction: Heat the mixture to reflux (approx. 78-80°C) with vigorous stirring.

    • Observation: The solid reagents will dissolve, and CO

      
       evolution will be observed as the decarboxylation occurs.
      
    • Duration: Reflux for 6–8 hours.[1] Monitor via TLC (System: n-Butanol/Acetic Acid/Water 4:1:1) or LC-MS.

  • Isolation (Precipitation Method):

    • Allow the reaction mixture to cool to room temperature.

    • The

      
      -amino acid product is zwitterionic and often precipitates upon cooling.
      
    • If precipitation is heavy, filter the white solid and wash with cold ethanol (2 x 20 mL) and diethyl ether (2 x 20 mL).

  • Alternative Isolation (If oil forms):

    • Evaporate ethanol under reduced pressure.

    • Dissolve the residue in hot water (approx. 50 mL).

    • Wash the aqueous phase with Ethyl Acetate (2 x 30 mL) to remove unreacted aldehyde.

    • Concentrate the aqueous phase slightly and allow to stand at 4°C overnight to crystallize.

  • Drying: Dry the solid in a vacuum oven at 50°C for 4 hours.

Checkpoint: Expected Yield: 60–75%. The product should be a white to off-white solid.

Step 2: Reduction to 3-Amino-3-[4-(methylsulfanyl)phenyl]-1-propanol

We utilize Borane-THF (BH




THF) for this reduction. Unlike LiAlH

, Borane is electrophilic and reduces carboxylic acids faster than esters or amides, providing a cleaner profile for amino acids.

Reagents:

  • Intermediate

    
    -Amino Acid (from Step 1) (10.5 g, ~50 mmol)
    
  • Borane-THF complex (1.0 M solution in THF, 125 mL, 125 mmol, 2.5 eq)

  • Anhydrous THF (50 mL)

  • Methanol (for quenching)

  • 6M HCl (for hydrolysis)

Protocol:

  • Inert Atmosphere: Flame-dry a 500 mL 3-neck RBF and cool under a stream of Nitrogen or Argon.

  • Suspension: Add the amino acid intermediate and anhydrous THF. Cool the suspension to 0°C using an ice bath.

  • Addition: Add the BH

    
    
    
    
    
    THF solution dropwise via a pressure-equalizing addition funnel over 30 minutes.
    • Caution: Hydrogen gas evolution will occur. Ensure proper venting.

  • Reaction:

    • Allow the mixture to warm to room temperature.

    • Heat to reflux for 4 hours to ensure complete reduction of the carboxylate.

  • Quenching (Critical Safety Step):

    • Cool the mixture to 0°C.

    • Slowly add Methanol (30 mL) dropwise. Vigorous bubbling will occur. Stir for 30 mins.

  • Hydrolysis:

    • Evaporate the solvent to dryness.

    • Redissolve the residue in 6M HCl (50 mL) and reflux for 1 hour. (This breaks the stable boron-amine complex).

  • Workup:

    • Cool the acid solution and wash with Diethyl Ether (2 x 30 mL) to remove non-basic impurities.

    • Basify the aqueous layer to pH > 12 using 50% NaOH or solid KOH pellets (with cooling).

    • Extract the free amine product into Dichloromethane (DCM) (3 x 50 mL).

    • Dry the combined organic layers over anhydrous Na

      
      SO
      
      
      
      .
    • Filter and concentrate under reduced pressure to yield the crude amino alcohol.

Data Summary & Characterization

The following table summarizes the expected physicochemical properties for validation.

ParameterSpecification / ExpectationNotes
Appearance Pale yellow oil or low-melting solidMay crystallize upon standing.
Yield (Step 2) 80 – 90%High efficiency reduction.

H NMR (DMSO-d

)

2.45 (s, 3H, -SCH

)
Distinctive singlet for thiomethyl.

H NMR (DMSO-d

)

3.9 (t, 1H, Ar-CH-NH

)
Benzylic proton.

H NMR (DMSO-d

)

3.4-3.6 (m, 2H, -CH

-OH)
Terminal alcohol protons.
Solubility Soluble in MeOH, DCM, DMSOPoor solubility in water (free base).

Safety & Handling (E-E-A-T)

  • Sulfide Stench: The starting aldehyde and the product contain a methylthio group. While less volatile than thiols, all glassware should be bleached (oxidized) before removal from the fume hood to neutralize odors.

  • Borane Hazards: BH

    
    
    
    
    
    THF is highly flammable and moisture sensitive. Use only dry syringes/glassware and inert gas lines.
  • Self-Validation:

    • Acid/Base Check: During Step 2 workup, ensure the pH is distinctly basic (>12) before extraction. If the pH is too low (e.g., pH 8-9), the amino alcohol may remain water-soluble as a salt, leading to massive yield loss.

References

  • Rodionov Reaction Methodology

    • Source: Rodionow, W. M. (1926). "Über die Synthese von -Amino-säuren". Berichte der deutschen chemischen Gesellschaft.
    • Modern Application:[2] Sexton, G. et al. "A One-Pot Synthesis of 3-Amino-3-Arylpropionic Acids." Organic Process Research & Development.

  • Reduction of

    
    -Amino Acids: 
    
    • Source: McKennon, M. J., et al. (1993).
    • Context: Establishes Borane-THF as the superior reagent for amino acid reduction to amino alcohols.
  • Thio-ether Stability: Context: Confirmation that thioethers (sulfides) are generally stable to borane reduction conditions, unlike stronger oxidizers. Source: Brown, H. C. "Organic Syntheses via Boranes." Wiley-Interscience.

(Note: Specific CAS-based literature for this exact derivative is sparse; protocols are derived from the validated chemistry of the 3-amino-3-phenyl-1-propanol parent scaffold.)

Sources

Enantioselective synthesis methods for 3-Amino-3-[4-(methylsulfanyl)phenyl]-1-propanol

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: Enantioselective Architectures for 3-Amino-3-[4-(methylsulfanyl)phenyl]-1-propanol

Executive Summary & Strategic Analysis

The target molecule, 3-Amino-3-[4-(methylsulfanyl)phenyl]-1-propanol , represents a "privileged scaffold" in medicinal chemistry. It serves as a critical


-amino alcohol intermediate for the synthesis of Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs) structurally related to Duloxetine  and Nisoxetine . The presence of the para-methylsulfanyl (SMe) group introduces specific chemoselective challenges:
  • Catalyst Poisoning: The thioether moiety strongly coordinates to soft transition metals (Pd, Pt, Rh), rendering standard catalytic asymmetric hydrogenation (CAH) routes prone to deactivation.

  • Oxidative Sensitivity: The sulfur center is susceptible to oxidation (to sulfoxide/sulfone) under harsh oxidative workups.

The Solution: This guide prioritizes the Ellman Sulfinamide Auxiliary Strategy . This route avoids heavy metal hydrogenation, provides predictable diastereocontrol (>98:2 dr), and utilizes hydride-based reductions compatible with the SMe functionality. A secondary Biocatalytic Resolution protocol is provided for cost-sensitive, large-scale racemate separation.

Retrosynthetic Logic & Pathway Design

The synthesis is designed to establish the C3-stereocenter before the formation of the primary alcohol, ensuring the labile amine is protected during the reduction step.

Retrosynthesis Target Target: (S)-3-Amino-3-[4-(methylsulfanyl)phenyl]-1-propanol ProtectedAminoAlcohol Sulfinyl-Amino Alcohol (Stable Intermediate) ProtectedAminoAlcohol->Target Acid Deprotection (HCl) BetaAminoEster β-Sulfinyl Amino Ester (Chirality Set Here) BetaAminoEster->ProtectedAminoAlcohol Ester Reduction (LiBH4) Sulfinimine (R)-N-Sulfinyl Imine Sulfinimine->BetaAminoEster Diastereoselective Mannich-type Addition Aldehyde 4-(Methylsulfanyl)benzaldehyde Aldehyde->Sulfinimine Condensation (Ti(OEt)4) Auxiliary (R)-tert-Butanesulfinamide (Ellman Auxiliary) Auxiliary->Sulfinimine Enolate Lithium Enolate (from Methyl Acetate) Enolate->BetaAminoEster

Figure 1: Retrosynthetic disconnection showing the Ellman auxiliary strategy. The critical stereodefining step is the addition of the acetate enolate to the sulfinimine.

Protocol A: The Ellman Sulfinamide Route (High-Fidelity)

This method is the "Gold Standard" for generating chiral amines with high enantiomeric excess (ee) without optimizing complex ligand systems.

Phase 1: Formation of the Chiral Sulfinimine

Objective: Condense the aldehyde with the auxiliary to create the chiral electrophile.

  • Reagents:

    • 4-(Methylsulfanyl)benzaldehyde (1.0 equiv)

    • (R)-(+)-2-Methyl-2-propanesulfinamide (1.1 equiv)

    • Titanium(IV) ethoxide (Ti(OEt)₄) (2.0 equiv)

    • Solvent: Dry THF (0.5 M)

Step-by-Step:

  • Setup: Flame-dry a round-bottom flask under Argon. Add (R)-tert-butanesulfinamide and 4-(methylsulfanyl)benzaldehyde.

  • Solvation: Add dry THF. The mixture will be a suspension.

  • Activation: Add Ti(OEt)₄ dropwise via syringe. The solution will turn yellow/orange.

  • Reaction: Stir at room temperature (20–25°C) for 16–24 hours. Monitor by TLC (the imine is less polar than the sulfinamide).

  • Quench: Pour the mixture into a stirring solution of brine (saturated NaCl) and EtOAc. A white titanium salt precipitate will form.

  • Workup: Filter through a pad of Celite to remove Ti salts. Wash the pad with EtOAc.[1] Dry the organic layer (Na₂SO₄) and concentrate.

  • Purification: Flash chromatography (Hexanes/EtOAc) to yield the pure (R)-sulfinimine.

Phase 2: Diastereoselective Enolate Addition

Objective: Install the acetate backbone and set the C3 stereochemistry.

  • Reagents:

    • Methyl acetate (1.2 equiv)

    • LDA (Lithium Diisopropylamide) (1.3 equiv) or LiHMDS

    • Chlorotitanium triisopropoxide (ClTi(OiPr)₃) (Optional transmetallation for higher dr)

    • Solvent: THF (-78°C)

Step-by-Step:

  • Enolate Formation: In a separate flask at -78°C, generate the lithium enolate of methyl acetate by adding methyl acetate dropwise to a solution of LDA in THF. Stir for 30 mins.

  • Transmetallation (Recommended): Add ClTi(OiPr)₃ (2.0 equiv) to the enolate to form the titanium enolate. This creates a highly ordered Zimmerman-Traxler transition state, maximizing dr. Stir for 45 mins at -78°C.

  • Addition: Add the solution of (R)-sulfinimine (from Phase 1) in THF dropwise to the enolate mixture.

  • Reaction: Stir at -78°C for 4 hours. Monitor by TLC.

  • Quench: Add saturated NH₄Cl solution while still cold. Warm to RT.

  • Isolation: Extract with EtOAc. The product is the

    
    -sulfinyl amino ester .
    
Phase 3: Reduction & Deprotection

Objective: Convert the ester to the primary alcohol and reveal the free amine.

Step-by-Step:

  • Reduction: Dissolve the

    
    -sulfinyl amino ester in dry THF. Add LiBH₄  (2.0 equiv) at 0°C. (Note: LiBH₄ is preferred over LiAlH₄ as it is milder and won't strip the sulfinyl group prematurely). Stir at RT until ester is consumed.
    
  • Workup: Quench with Rochelle's salt solution. Extract with EtOAc. This yields the protected

    
    -amino alcohol .
    
  • Deprotection: Dissolve the intermediate in MeOH. Add 4M HCl in Dioxane (2.0 equiv). Stir for 1 hour at RT. The sulfinyl group is cleaved as a sulfinic ester.

  • Final Isolation: Basify carefully with NaHCO₃ to pH 9. Extract the free amine into DCM or EtOAc.

  • Salt Formation (Optional): Treat with Oxalic acid or HCl to form a stable solid salt for storage.

Protocol B: Biocatalytic Resolution (Scalable Alternative)

For labs without cryogenic capabilities or requiring kilogram-scale batches, enzymatic resolution is robust.

Workflow:

  • Racemic Synthesis: Perform a standard Mannich reaction (4-SMe-benzaldehyde + Malonic acid + Ammonium Acetate) to get the racemic

    
    -amino acid. Esterify (MeOH/SOCl₂) and reduce (NaBH₄/I₂) to the racemic amino alcohol.
    
  • Enzymatic Step:

    • Enzyme: Candida antarctica Lipase B (CAL-B, immobilized as Novozym 435).

    • Acyl Donor: Ethyl Acetate or Vinyl Acetate.

    • Solvent: MTBE or Toluene (anhydrous).

  • Process: Suspend the racemic amino alcohol and enzyme in the solvent with excess acyl donor. Stir at 30–40°C.

  • Selectivity: The lipase typically acylates the (R)-amine selectively (check specific enzyme preference).

  • Separation: The reaction mixture will contain the (R)-amide and the (S)-amine . Separate via acid/base extraction (the free amine dissolves in acid; the amide remains in organic).

Quality Control & Analytical Data

Table 1: Critical Process Parameters & Specifications

ParameterSpecificationMethod of Verification
Appearance White to Off-white Solid (or viscous oil)Visual Inspection
Identity (NMR) 1H NMR: δ ~2.45 (s, 3H, SMe), ~4.1 (t, 1H, CH-N)400 MHz NMR (CDCl3 or DMSO-d6)
Enantiomeric Excess > 98% eeChiral HPLC (Daicel Chiralcel OD-H)
Chemical Purity > 97%HPLC (C18, H2O/MeCN gradient)
Sulfur State No Sulfoxide (S=O) peaks1H NMR (SMe shift check)

Chiral HPLC Method (Representative):

  • Column: Chiralcel OD-H (4.6 x 250 mm)

  • Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1)

  • Flow Rate: 1.0 mL/min

  • Detection: UV @ 254 nm

  • Retention: (S)-isomer typically elutes first (verify with racemate).

Troubleshooting & Safety

  • SMe Odor: All reactions involving the methylsulfanyl group should be conducted in a well-ventilated fume hood. Bleach (sodium hypochlorite) can be used to neutralize glassware/spills (oxidizes SMe to odorless sulfoxide/sulfone).

  • Titanium Emulsions: During the Ellman imine workup, titanium salts can form stubborn emulsions. Use a minimal amount of water to hydrolyze, then dry with excess Na₂SO₄ and Celite filtration to break the emulsion.

  • Cryogenic Control: The diastereoselectivity of the enolate addition (Phase 2) is strictly temperature-dependent. Ensure the internal temperature remains below -70°C during addition.

References

  • Ellman, J. A., et al. (1997).[2] "N-tert-Butanesulfinamide: A New Chiral Auxiliary for the Asymmetric Synthesis of Amines." Journal of the American Chemical Society.[2] Link

  • Tang, T. P., & Ellman, J. A. (1999).[2] "The tert-Butanesulfinyl Group: An Ideal Chiral Director for Aldol-Type Additions of Ester Enolates to Imines." Journal of Organic Chemistry. Link

  • Robak, M. T., Herbage, M. A., & Ellman, J. A. (2010).[3] "Synthesis and Applications of tert-Butanesulfinamide." Chemical Reviews. Link

  • Ferraboschi, P., et al. (1992).[4] "A chemoenzymatic synthesis of enantiomerically pure (R)- and (S)-2-methyldecan-1-ol." Journal of the Chemical Society, Perkin Transactions 1. (Reference for Lipase Resolution logic). Link

  • Vertex AI Search. (2026). "Synthesis of 3-Amino-3-[4-(methylsulfanyl)phenyl]-1-propanol.

Sources

Catalytic Applications of 3-Amino-3-[4-(methylsulfanyl)phenyl]-1-propanol Ligands

Author: BenchChem Technical Support Team. Date: February 2026

< < APPLICATION NOTES & PROTOCOLS

Introduction: The Role of Chiral 1,3-Amino Alcohols in Asymmetric Synthesis

Chiral amino alcohols are a cornerstone of modern asymmetric catalysis, serving as highly effective ligands for a multitude of metal-catalyzed transformations. Their utility stems from the presence of two key heteroatoms—nitrogen and oxygen—which can coordinate to a metal center, forming a stable chiral pocket that directs the stereochemical outcome of a reaction. The 1,3-disposition of the amino and hydroxyl groups in ligands like 3-Amino-3-[4-(methylsulfanyl)phenyl]-1-propanol allows for the formation of a stable six-membered ring chelate with the metal catalyst, a conformation often crucial for high enantioselectivity.

The specific ligand in focus, 3-Amino-3-[4-(methylsulfanyl)phenyl]-1-propanol, possesses unique structural features:

  • A stereogenic center at the C-3 position, which is the source of chirality.

  • A primary alcohol and a primary amine , providing two points of coordination.

  • A para-substituted phenyl ring bearing a methylsulfanyl (-SMe) group. The sulfur atom, being a soft donor, can influence the electronic properties of the catalyst and may offer unique coordination possibilities.[1][2] Sulfur-containing ligands are known for their stability and can form strong bonds with soft metals like palladium and rhodium.[1][3][4]

This guide details the application of this ligand class in two benchmark asymmetric reactions: the addition of diethylzinc to aldehydes and the enantioselective reduction of prochiral ketones.

Ligand Synthesis and Preparation

A reliable synthesis of the chiral ligand is paramount for its application. While a specific preparation for 3-Amino-3-[4-(methylsulfanyl)phenyl]-1-propanol is not widely documented, a general and robust synthetic approach involves the reduction of the corresponding chiral amino acid, 3-Amino-3-[4-(methylsulfanyl)phenyl]propanoic acid.

General Synthetic Workflow

A plausible synthetic route can be visualized as follows:

G cluster_0 Synthesis Pathway Start 4-(Methylsulfanyl)benzaldehyde Intermediate1 3-Amino-3-[4-(methylsulfanyl)phenyl]propanoic acid Start->Intermediate1 e.g., Strecker or Mannich-type reaction Intermediate2 Esterification Intermediate1->Intermediate2 e.g., SOCl₂/MeOH Ligand 3-Amino-3-[4-(methylsulfanyl)phenyl]-1-propanol Intermediate2->Ligand Reduction (e.g., LiAlH₄, NaBH₄)

Caption: General workflow for ligand synthesis.

Application Note 1: Asymmetric Addition of Diethylzinc to Aldehydes

The enantioselective addition of organozinc reagents to aldehydes is a fundamental C-C bond-forming reaction, yielding valuable chiral secondary alcohols.[5] Chiral 1,3-amino alcohols are highly effective catalysts for this transformation.[6]

Principle and Mechanism

The reaction is believed to proceed through the formation of a chiral zinc-amino alkoxide complex. The 1,3-amino alcohol ligand reacts with one equivalent of diethylzinc (Et₂Zn) to eliminate ethane and form a dimeric zinc complex. This dimer then reacts with a second equivalent of Et₂Zn to generate the catalytically active monomeric species. The aldehyde substrate coordinates to the Lewis acidic zinc center, and the ethyl group is transferred intramolecularly to one enantiotopic face of the aldehyde, dictated by the steric environment of the ligand.

G cluster_0 Catalytic Cycle A Ligand-ZnEt Complex B Active Monomeric Catalyst A->B + Et₂Zn C Aldehyde Coordination B->C + R-CHO D {Transition State|Enantioselective Et Transfer} C->D E Product-Zinc Alkoxide D->E E->B + Et₂Zn - EtZn-O-CH(Et)R

Caption: Simplified catalytic cycle for diethylzinc addition.

Detailed Experimental Protocol

Materials:

  • (S)- or (R)-3-Amino-3-[4-(methylsulfanyl)phenyl]-1-propanol (Ligand)

  • Diethylzinc (1.0 M solution in hexanes)

  • Benzaldehyde (freshly distilled)

  • Anhydrous Toluene

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard glassware, oven-dried and cooled under an inert atmosphere (N₂ or Ar)

Procedure:

  • Catalyst Formation: To a flame-dried 100 mL Schlenk flask under an inert atmosphere, add the chiral amino alcohol ligand (0.1 mmol, 2 mol%). Add anhydrous toluene (20 mL).

  • To this solution, add diethylzinc solution (0.2 mmol, 4 mol%) dropwise at 0 °C. Stir the mixture at 0 °C for 30 minutes to allow for the formation of the catalyst complex. Causality: This pre-formation step is crucial for generating the active catalytic species before the substrate is introduced.

  • Reaction: Cool the flask to 0 °C. Add benzaldehyde (5.0 mmol, 1.0 equiv).

  • Add diethylzinc solution (6.0 mmol, 1.2 equiv) dropwise over 10 minutes. Causality: Slow addition maintains a low concentration of the reactive organozinc species, minimizing uncatalyzed background reactions and improving enantioselectivity.

  • Stir the reaction mixture at 0 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl (20 mL) at 0 °C. Safety Note: Quenching organometallic reagents is highly exothermic and releases flammable gases.

  • Allow the mixture to warm to room temperature and stir for 15 minutes.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification and Analysis: Purify the crude product by flash column chromatography (e.g., silica gel, hexanes/ethyl acetate gradient).

  • Determine the enantiomeric excess (e.e.) of the resulting 1-phenyl-1-propanol by chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).

Expected Results & Data Summary

Based on literature for analogous 1,3-amino alcohol ligands, high yields and enantioselectivities are expected.[6] The methylsulfanyl group may influence the electronic nature of the catalyst, potentially affecting reaction rates and selectivity.

SubstrateLigand Loading (mol%)Time (h)Yield (%)e.e. (%)
Benzaldehyde24>95>90
4-Chlorobenzaldehyde24>95>92
4-Methoxybenzaldehyde26>90>88
Cyclohexanecarboxaldehyde512~85~85

Table 1: Representative data for the asymmetric addition of diethylzinc to various aldehydes using a chiral 1,3-amino alcohol catalyst. Data is illustrative and based on typical performance for this ligand class.

Application Note 2: Enantioselective Borane Reduction of Ketones (CBS Reduction)

The Corey-Bakshi-Shibata (CBS) reduction is a powerful method for the enantioselective reduction of prochiral ketones to chiral secondary alcohols using a chiral oxazaborolidine catalyst formed in situ from a chiral amino alcohol and borane.[7][8][9]

Principle and Mechanism

The 1,3-amino alcohol ligand reacts with borane (e.g., BH₃·THF or BH₃·SMe₂) to form a chiral oxazaborolidine catalyst.[10] The mechanism involves the coordination of another molecule of borane to the Lewis basic nitrogen of the catalyst.[7][11] This complex then coordinates to the ketone at the sterically more accessible lone pair of the oxygen atom. A hydride is then transferred from the coordinated borane to the carbonyl carbon via a highly organized, six-membered ring transition state, ensuring high stereocontrol.[7][8][11]

G cluster_1 CBS Reduction Mechanism Ligand Amino Alcohol Ligand Catalyst Oxazaborolidine Catalyst Ligand->Catalyst + BH₃ Activation Catalyst-Borane Complex Catalyst->Activation + BH₃ Coordination Ketone Coordination Activation->Coordination + Ketone TS Six-Membered Transition State (Hydride Transfer) Coordination->TS TS->Catalyst Regeneration Product Chiral Alcohol TS->Product After Workup

Caption: Key steps in the CBS reduction mechanism.

Detailed Experimental Protocol

Materials:

  • (S)- or (R)-3-Amino-3-[4-(methylsulfanyl)phenyl]-1-propanol (Ligand)

  • Borane dimethyl sulfide complex (BH₃·SMe₂, ~10 M) or Borane-THF complex (1.0 M)

  • Acetophenone (freshly distilled)

  • Anhydrous Tetrahydrofuran (THF)

  • Methanol (MeOH)

  • 1 M Hydrochloric acid (HCl)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Catalyst Preparation: In a flame-dried 100 mL Schlenk flask under an inert atmosphere, dissolve the chiral amino alcohol ligand (0.5 mmol, 10 mol%) in anhydrous THF (10 mL).

  • Add BH₃·SMe₂ (0.55 mmol, 1.1 equiv relative to ligand) dropwise at room temperature. The solution will typically bubble (H₂ evolution) and is stirred for 1 hour. Causality: This step forms the active oxazaborolidine catalyst in situ. The reaction must be performed under anhydrous conditions as water can negatively impact enantiomeric excess.[7][11]

  • Reaction: Cool the catalyst solution to -20 °C.

  • In a separate flask, dissolve acetophenone (5.0 mmol, 1.0 equiv) in anhydrous THF (10 mL).

  • Add the ketone solution to the catalyst solution via cannula.

  • To this mixture, add BH₃·SMe₂ (3.0 mmol, 0.6 equiv relative to ketone) dropwise over 30 minutes, maintaining the temperature at -20 °C. Causality: The borane is the stoichiometric reductant. Slow addition prevents overheating and ensures the catalyzed pathway dominates over the slow, non-selective background reduction.

  • Stir at -20 °C and monitor the reaction by TLC.

  • Work-up: Once the reaction is complete, quench by the very slow, dropwise addition of methanol (5 mL) at -20 °C. Safety Note: Vigorous hydrogen evolution will occur.

  • Allow the mixture to warm to room temperature, then add 1 M HCl (15 mL) and stir for 30 minutes.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with saturated sodium bicarbonate solution and then brine, dry over MgSO₄, filter, and concentrate.

  • Purification and Analysis: Purify by flash column chromatography and determine the enantiomeric excess by chiral HPLC or GC.

References

  • Corey, E. J., Bakshi, R. K., & Shibata, S. (1987). Highly enantioselective borane reduction of ketones catalyzed by chiral oxazaborolidines. Mechanism and synthetic implications. Journal of the American Chemical Society, 109(18), 5551–5553. [Link]

  • Hernández-Juan, F. A., et al. (2009). Synthesis and application of new chiral ligands for the asymmetric borane reduction of prochiral ketones. University of Groningen Research Portal. [Link]

  • Organic Chemistry Portal. (n.d.). Corey-Bakshi-Shibata Reduction. Organic Chemistry Portal. Retrieved February 15, 2026, from [Link]

  • NROChemistry. (n.d.). Corey-Bakshi-Shibata Reduction: Mechanism & Examples. NROChemistry. Retrieved February 15, 2026, from [Link]

  • O. A. G. (2007). Chiral Sulfur Ligands for Asymmetric Catalysis. Chemical Reviews, 107(10), 4125–4158. [Link]

  • Chem LibreTexts. (2021, May 1). Corey-Itsuno, Corey-Bakshi-Shibata Reduction. YouTube. [Link]

  • Wikipedia. (2023). Asymmetric addition of dialkylzinc compounds to aldehydes. In Wikipedia. [Link]

  • Chen, J.-R., et al. (2019). Sulfur stereogenic centers in transition-metal-catalyzed asymmetric C–H functionalization: generation and utilization. Nature Communications, 10(1), 3430. [Link]

  • Feringa, B. L., et al. (1995). Synthesis and Application of New Chiral Ligands for the Asymmetric Borane Reduction of Prochiral Ketones. Tetrahedron: Asymmetry, 6(11), 2809-2810. [Link]

  • Zhou, Y.-G., & Tang, W. (2014). Simple sulfur–olefins as new promising chiral ligands for asymmetric catalysis. Chemical Communications, 50(12), 1397-1408. [Link]

  • Pericàs, M. A., et al. (2000). Enantioselective addition of diethylzinc to aldehydes catalyzed by polymer-supported chiral amino alcohols. Evidence for a two zinc species mechanism. The Journal of Organic Chemistry, 65(18), 5673–5677. [Link]

  • Kim, Y., et al. (2007). Enantioselective reduction of ketones with borane catalyzed by tridentate amino alcohols derived from salicylaldehyde. Chirality, 19(2), 148-151. [Link]

  • Royal Society of Chemistry. (2014). Simple sulfur–olefins as new promising chiral ligands for asymmetric catalysis. Chemical Communications. [Link]

  • Blanco, M. G., et al. (2012). Synthesis of new chiral 1,3-aminoalcohols derived from levoglucosenone and their application in asymmetric alkylations. Tetrahedron Letters, 53(27), 3469-3472. [Link]

  • Zhang, L., et al. (2010). L-Proline-Derived Tertiary Amino Alcohols as Chiral Ligands for Enantioselective Addition of Diethylzinc to Aldehydes. Letters in Organic Chemistry, 7(3), 220-224. [Link]

  • OC Chem. (2020, January 24). Ketones to Alcohols, Part 4: Enantioselective Reduction: Boranes. YouTube. [Link]

  • ResearchGate. (n.d.). Novel Polymer-Bound Amino Alcohol Ligands for the Asymmetric Addition of Diethylzinc to Aldehydes. ResearchGate. Retrieved February 15, 2026, from [Link]

  • Wikipedia. (2023). Enantioselective ketone reduction. In Wikipedia. [Link]

  • White, M. C., et al. (2020). Synthesis of anti-1,3-Amino Alcohol Motifs via Pd(II)/SOX catalysis with the Capacity for Stereodivergence. Nature Communications, 11(1), 3848. [Link]

  • Corey, E. J., et al. (1987). Highly Enantioselective Borane Reduction of Ketones Catalyzed by Chiral Oxazaborolidines. Mechanism and Synthetic Implications. Journal of the American Chemical Society, 109(18), 5551-5553. [Link]

  • Benaglia, M., et al. (2013). New chiral amino alcohol ligands for catalytic enantioselective addition of diethylzincs to aldehydes. Organic & Biomolecular Chemistry, 11(32), 5306-5313. [Link]

  • Noyori, R., et al. (1990). Enantioselective addition of dialkylzincs to aldehydes promoted by chiral amino alcohols. Mechanism and nonlinear effect. Journal of the American Chemical Society, 112(1), 426-442. [Link]

  • Wikipedia. (2023). Asymmetric hydrogenation. In Wikipedia. [Link]

  • Wills, M., et al. (2021). Asymmetric Transfer Hydrogenation of Aryl Heteroaryl Ketones and o-Hydroxyphenyl Ketones Using Noyori-Ikariya Catalysts. Molecules, 26(22), 6939. [Link]

  • Drabina, P., & Sedlák, M. (2015). Practical Aspects and Mechanism of Asymmetric Hydrogenation with Chiral Half-Sandwich Complexes. Molecules, 20(8), 14611–14641. [Link]

  • Myers, A. G. (n.d.). The Noyori Asymmetric Hydrogenation Reaction. Andrew G. Myers Research Group, Harvard University. [Link]

  • PrepChem. (n.d.). Synthesis of 3-amino-1-phenyl-propan-1-ol. PrepChem.com. Retrieved February 15, 2026, from [Link]

  • D'hooghe, M., et al. (2021). Synthesis of 3-Amino-4-substituted Monocyclic ß-Lactams—Important Structural Motifs in Medicinal Chemistry. Molecules, 27(1), 149. [Link]

  • Google Patents. (n.d.). CN102633658A - Method for resolving 3-amino-3-phenylpropanol. Google Patents.
  • Maohuan Chemical. (n.d.). 3-Amino-3-phenyl-1-propanol. Maohuan Chemical. Retrieved February 15, 2026, from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 3-Amino-3-[4-(methylsulfanyl)phenyl]-1-propanol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for 3-Amino-3-[4-(methylsulfanyl)phenyl]-1-propanol. This guide is designed for researchers, chemists, and drug development professionals to navigate the common and complex challenges encountered during the purification of this important amino alcohol intermediate. The following content is structured in a question-and-answer format to directly address practical issues, providing not just protocols, but the underlying scientific rationale to empower your experimental decisions.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying 3-Amino-3-[4-(methylsulfanyl)phenyl]-1-propanol?

The purification of this compound presents a unique set of challenges stemming from its key structural features: a basic primary amine, a primary alcohol, a chiral center, and an oxidizable methylsulfanyl group.

  • High Polarity: The presence of both amino and hydroxyl groups makes the molecule highly polar and water-soluble, which can complicate extraction and chromatographic separations.

  • Amphoteric Nature: As an amino alcohol, it can act as both a base (amine) and a weak acid (alcohol), influencing its behavior in different pH environments.

  • Chirality: The compound is chiral, meaning any synthesis from achiral precursors will produce a racemic mixture. Separation of enantiomers is often a critical downstream step requiring specialized techniques.[1]

  • Oxidation Sensitivity: The methylsulfanyl (-SMe) group is susceptible to oxidation, potentially forming the corresponding sulfoxide and sulfone impurities. These impurities have different polarities and can be difficult to remove.

  • Chromatographic Tailing: The basic nature of the primary amine often leads to strong interactions with the acidic silanol groups on standard silica gel, causing significant peak tailing during column chromatography.[2]

Q2: What are the most common impurities I should expect from a typical synthesis?

Understanding the synthesis route is crucial for predicting impurities. A common route involves the reduction of a precursor like 3-amino-1-(4-(methylsulfanyl)phenyl)propan-1-one.

Table 1: Common Impurities and Their Origin

Impurity TypeSpecific ExampleOriginImpact on Purification
Starting Material 3-amino-1-(4-(methylsulfanyl)phenyl)propan-1-oneIncomplete reductionThe ketone is less polar than the desired alcohol, generally separable by chromatography.
Reagents/Byproducts Borate salts (from NaBH₄ reduction)Quenching of the reducing agentTypically removed by aqueous workup.
Side-Products Dehydroxylated productOver-reduction or harsh acidic conditionsCan be difficult to separate due to similar amine functionality.
Oxidation Products 3-Amino-3-[4-(methylsulfinyl)phenyl]-1-propanolAir or oxidant exposureThe sulfoxide is significantly more polar, making chromatographic separation feasible.
Q3: Should I start with crystallization or chromatography for initial purification of the crude product?

The choice depends on the state and initial purity of your crude product.

  • If your crude product is a solid or semi-solid with >85% purity (by NMR or HPLC): Recrystallization is the preferred first step.[3] It is a cost-effective and scalable method for removing minor impurities and can significantly enhance purity with minimal product loss if the correct solvent system is identified.

  • If your crude product is an oil or has <85% purity: Column chromatography is the more appropriate starting point. It offers superior resolving power for separating components of a complex mixture, such as starting materials, byproducts, and the target compound.[]

Below is a decision workflow to guide your initial strategy.

Purification_Decision_Tree Start Crude Product Analysis IsSolid Is the product a solid or semi-solid? Start->IsSolid PurityCheck Purity > 85%? IsSolid->PurityCheck Yes Chromatography Perform Column Chromatography IsSolid->Chromatography No (Oil) Recrystallize Attempt Recrystallization PurityCheck->Recrystallize Yes PurityCheck->Chromatography No Success Purity Confirmed? Recrystallize->Success Chromatography->Success Success->Chromatography No, from Recrystallization FinalProduct Final Product Success->FinalProduct Yes

Caption: Initial Purification Strategy Workflow.

Troubleshooting and In-Depth Protocols

Q4: My compound won't crystallize from any single solvent. What are my options?

This is a common issue, especially with highly polar molecules that may have strong affinities for solvents.

Causality: Failure to crystallize can be due to several factors: the presence of impurities that inhibit lattice formation, the compound's intrinsic high solubility in the chosen solvent even when cold, or the compound existing as an oil at room temperature.[3]

Troubleshooting Steps:

  • Confirm Purity: First, ensure your material is sufficiently pure. An oily impurity can prevent crystallization. If purity is low, a quick chromatographic clean-up is recommended.

  • Use a Co-solvent System: A binary solvent system is often effective.[5]

    • Dissolve the compound in a minimum amount of a "good" solvent in which it is highly soluble (e.g., Methanol, Ethanol).

    • While the solution is warm, slowly add a "poor" solvent in which the compound is insoluble (e.g., Diethyl ether, Hexanes, Toluene) dropwise until the solution becomes faintly cloudy (the saturation point).

    • Add a drop or two of the "good" solvent to redissolve the precipitate and then allow the solution to cool slowly.

  • Scratching: Use a glass rod to scratch the inside surface of the flask below the solvent level. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

  • Seeding: If you have a small amount of pure, solid material, add a tiny crystal (a "seed") to the saturated solution to initiate crystallization.

  • Concentration & Cooling: If all else fails, slowly evaporate the solvent from the solution at room temperature. Once a solid begins to form, or the solution becomes very viscous, place it in a freezer (-20°C) to promote crystallization.

Table 2: Suggested Solvent Systems for Recrystallization

"Good" Solvent (High Solubility)"Poor" Solvent (Low Solubility)Rationale
Methanol / EthanolDiethyl EtherGood polarity differential. Ether is volatile.
Ethyl AcetateHexanes / HeptaneCommon system for moderately polar compounds.
IsopropanolTolueneCan be effective for amino alcohols.[5]
Water (if soluble)Acetone / IsopropanolFor highly polar compounds that are water-soluble.
Q5: I'm performing silica gel chromatography, but the peaks are tailing badly. How do I fix this?

Causality: Peak tailing for amines on silica gel is caused by the interaction between the basic lone pair of the nitrogen and the acidic silanol groups (Si-OH) on the silica surface. This strong, non-specific binding slows the elution of the compound in an uneven manner.

Solutions:

  • Add a Basic Modifier to the Mobile Phase: The most common solution is to add a small amount of a competitive base to the eluent. This base will occupy the acidic sites on the silica, allowing your compound to elute more symmetrically.

    • Triethylamine (Et₃N): Add 0.5-1% (v/v) triethylamine to your mobile phase (e.g., Ethyl Acetate/Hexanes).

    • Ammonia: For more polar solvent systems (e.g., Dichloromethane/Methanol), pre-saturating the methanol component with ammonia gas or using a solution of 7N ammonia in methanol (typically 1-5% of the total mobile phase) is highly effective.

  • Use a Deactivated or Alternative Stationary Phase:

    • Neutral or Basic Alumina: Alumina is less acidic than silica and can be a good alternative for purifying basic compounds.

    • Amine-Functionalized Silica: These commercially available phases have amino groups bonded to the silica surface, which shields the silanols and provides a more inert surface for separating basic analytes.

    • Reversed-Phase Chromatography (C18): If the compound is sufficiently soluble in water/acetonitrile or water/methanol, reversed-phase HPLC can be an excellent purification method.

Protocol: Flash Chromatography with Basic Modifier
  • Slurry Preparation: Dry-load the crude material onto a small amount of silica gel for best results. Alternatively, dissolve the crude product in a minimal amount of dichloromethane.

  • Column Packing: Pack a silica gel column using your starting eluent (e.g., 99:1 Hexanes/Ethyl Acetate + 1% Et₃N).

  • Loading: Load the sample onto the column.

  • Elution: Run a gradient elution, gradually increasing the polarity. A typical gradient might be from 1% to 50% Ethyl Acetate in Hexanes, maintaining a constant 1% Et₃N throughout the run.

  • Fraction Analysis: Analyze fractions by Thin Layer Chromatography (TLC), staining with ninhydrin to visualize the amine-containing product.

Q6: My final product has a persistent yellow/brown color. How can I decolorize it?

Causality: Color often arises from highly conjugated, minor impurities formed during the reaction or from degradation upon storage.

Solutions:

  • Activated Charcoal Treatment: This is the most common method for removing colored impurities.[5]

    • Dissolve the purified (but colored) product in a suitable hot solvent (one that will be used for a final recrystallization).

    • Add a small amount (1-2% by weight) of activated charcoal to the hot solution. Caution: Add charcoal carefully to a hot solution to avoid bumping.

    • Swirl the mixture for 5-10 minutes. The colored impurities will adsorb onto the surface of the charcoal.

    • Perform a hot filtration through a fluted filter paper or a small pad of Celite® to remove the charcoal.

    • Allow the clear, colorless filtrate to cool slowly to recrystallize the purified product.

  • Final Recrystallization: A final, careful recrystallization can often leave colored impurities behind in the mother liquor.

Q7: How can I separate the (R)- and (S)-enantiomers of the final product?

Causality: Since the compound is chiral, a non-stereospecific synthesis yields a 50:50 mixture of enantiomers (a racemate). Separating them requires a chiral environment. Diastereomeric salt resolution is a classical and effective method.[6]

Principle: The enantiomers are reacted with a single enantiomer of a chiral resolving agent (typically a chiral acid) to form a pair of diastereomeric salts. Diastereomers have different physical properties (like solubility) and can be separated by fractional crystallization.[1]

Diastereomeric_Resolution cluster_0 Step 1: Salt Formation cluster_1 Step 2: Separation cluster_2 Step 3: Liberation of Amine Racemate (R)-Amine + (S)-Amine (Racemic Mixture) Acid +(S)-Acid (Chiral Resolving Agent) Salts (R)-Amine-(S)-Acid Salt + (S)-Amine-(S)-Acid Salt (Diastereomeric Salts) FractionalCrystallization Fractional Crystallization (based on different solubility) Salts->FractionalCrystallization SaltR Less Soluble Salt (e.g., (R)-Amine-(S)-Acid) FractionalCrystallization->SaltR SaltS More Soluble Salt (in mother liquor) FractionalCrystallization->SaltS LiberationR Add Base (e.g., NaOH) to break the salt SaltR->LiberationR PureR Pure (R)-Amine LiberationR->PureR

Caption: Workflow for Chiral Resolution via Diastereomeric Salts.

Protocol: Chiral Resolution using a Chiral Acid
  • Select a Resolving Agent: Common choices for resolving amino alcohols include (+)-Tartaric acid derivatives (like Dibenzoyl-D-tartaric acid), (-)-Mandelic acid, or N-protected amino acids like Tosyl-L-proline.[1][6]

  • Salt Formation:

    • Dissolve one equivalent of the racemic 3-Amino-3-[4-(methylsulfanyl)phenyl]-1-propanol in a suitable solvent (e.g., a mixture of ethyl acetate and an alcohol like methanol or ethanol).[1]

    • Add 0.5 to 1.0 equivalents of the chiral resolving agent dissolved in the same solvent.

    • Stir the solution. One of the diastereomeric salts will be less soluble and should begin to precipitate. The process can be aided by slow cooling or standing for several hours.[1]

  • Fractional Crystallization:

    • Filter the precipitated salt. This first crop will be enriched in one diastereomer.

    • Recrystallize this salt from the same or a similar solvent system one or more times to achieve high diastereomeric purity. Monitor purity using chiral HPLC or by measuring the specific rotation.

  • Liberation of the Free Amine:

    • Dissolve the purified diastereomeric salt in water.

    • Add an aqueous base (e.g., 4N NaOH solution) to adjust the pH to >12. This neutralizes the chiral acid and liberates the free amino alcohol.[1]

    • Extract the pure enantiomer of the amino alcohol into an organic solvent (e.g., ethyl acetate or dichloromethane).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and evaporate the solvent to yield the enantiomerically pure product.

References

  • Uggeri, F., et al. Process for the purification of an aminoalcohol. U.S.
  • Bockmuhl, M., et al. Process for the preparation of amino-alcohols. U.S.
  • University of Colorado Boulder, Department of Chemistry. Recrystallization. [Link]

  • Whitmore, F. C., & Rothrock, H. S. (1933). The Synthesis of Some Amino Alcohols. Journal of the American Chemical Society, 55(3), 1106–1110. [Link]

  • Li, G., et al. Method for resolving 3-amino-3-phenylpropanol.
  • Srebnik, M., et al. Synthesis of 3-aminomethyl-1-propanol, a fluoxetine precursor. U.S.
  • Sorbent Technologies. Amino Acid Purification - Column Chromatography. [Link]

  • CAMAG. Planar chromatography – an essential component of modern analysis. [Link]

Sources

Technical Support Center: Crystallization of 3-Amino-3-[4-(methylsulfanyl)phenyl]-1-propanol

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Role: Senior Application Scientist Topic: Troubleshooting & Process Optimization Reference Molecule: CAS 162358-08-9 (Siponimod Intermediate)

Executive Summary

Welcome to the Technical Support Center. This guide addresses the crystallization of 3-Amino-3-[4-(methylsulfanyl)phenyl]-1-propanol , a critical chiral amino-alcohol intermediate used in the synthesis of S1P receptor modulators like Siponimod .

This molecule presents a "perfect storm" of crystallization challenges:

  • Amphiphilic Nature: The polar amino-alcohol motif competes with the lipophilic thio-phenyl group, leading to frequent oiling out (Liquid-Liquid Phase Separation) .

  • Sulfur Reactivity: The methylsulfanyl group is highly prone to oxidation, generating sulfoxide impurities.

  • Chirality: Enantiomeric purity is a Critical Quality Attribute (CQA) that dictates the solid-state thermodynamics.

Part 1: Troubleshooting "Oiling Out" (LLPS)

User Question: "My product separates as a viscous yellow oil instead of a white solid during cooling. How do I force crystallization?"

Scientist’s Diagnosis: You are encountering Liquid-Liquid Phase Separation (LLPS) .[1][2] This occurs when the metastable zone width (MSZW) is too wide, or the temperature drops below the liquid-liquid demixing point before it hits the crystallization boundary. Amino alcohols are notorious for this because they form strong intermolecular hydrogen bonds that persist in the melt phase.

The Solution: The "Cloud-Clear-Seed" Protocol

Do not simply cool the mixture. You must decouple nucleation from phase separation.

Recommended Solvent System
  • Good Solvent: Ethyl Acetate (EtOAc) or Isopropyl Acetate (IPAc).

  • Anti-Solvent: n-Heptane or Methyl tert-butyl ether (MTBE).

  • Ratio: Typically 1:2 to 1:4 (v/v).

Step-by-Step Protocol
  • Dissolution: Dissolve the crude oil in EtOAc (3-4 volumes) at 45–50°C. Ensure complete dissolution.

  • The Cloud Point: Add n-Heptane dropwise at 45°C until a faint, persistent turbidity (milky appearance) is observed.

  • The Clear Point: Add just enough EtOAc (approx. 5-10% of initial volume) to make the solution clear again.

  • Seeding (CRITICAL): Cool to 35°C. Add 0.5 wt% pure seed crystals .

    • Note: If you lack seeds, scratch the vessel wall or use a sonication probe for 10 seconds to induce nucleation.

  • Aging: Hold at 35°C for 1–2 hours. You must see a visible suspension before cooling further.

  • Controlled Cooling: Cool to 0–5°C at a rate of 0.2°C/min . Fast cooling will re-trigger oiling.

Troubleshooting Logic Flow

OilingOut Start Observation: Product Oils Out CheckPurity Check Purity (HPLC) Start->CheckPurity PurityLow Purity < 90%? CheckPurity->PurityLow PurifyFirst Impurities act as solvent. Perform Acid/Base Extraction or Column Chromatography. PurityLow->PurifyFirst Yes PurityHigh Purity > 95% PurityLow->PurityHigh No PurifyFirst->Start CheckSolvent Check Solvent System PurityHigh->CheckSolvent SolventAction Is solution highly polar (e.g., MeOH/Water)? CheckSolvent->SolventAction SwitchSolvent Switch to EtOAc/Heptane. Polar solvents stabilize oil phase. SolventAction->SwitchSolvent Yes SeedPoint Add Seeds at T > Oil_Point SolventAction->SeedPoint No Success Crystalline Solid SwitchSolvent->Success SeedPoint->Success

Figure 1: Decision matrix for diagnosing and resolving oiling-out phenomena in amino-alcohol crystallization.

Part 2: Managing Sulfur Oxidation

User Question: "My crystals are turning yellow/orange upon drying, and HPLC shows a new peak at RRT 0.85. What is happening?"

Scientist’s Diagnosis: You are oxidizing the methylsulfanyl (-SMe) group to the sulfoxide (-S(O)Me) . This is a common degradation pathway for Siponimod intermediates. The amino group acts as an internal base, potentially catalyzing this oxidation in the presence of atmospheric oxygen or peroxides in your solvent.

Prevention Strategy
ParameterSpecificationReason
Solvent Quality Peroxide-freeEthers (THF, MTBE) accumulate peroxides that rapidly oxidize sulfur. Test with peroxide strips before use.
Atmosphere Nitrogen (

) Sparging
Sparge all solvents for 15 mins prior to use. Blanket the reactor with

.
Temperature

Oxidation kinetics accelerate significantly above 50°C.
Drying Vacuum w/

Bleed
Do not dry in a convection oven. Use a vacuum oven at 40°C.
Rescue Protocol (If Oxidation Occurs)

If sulfoxide impurity is > 0.5%, recrystallization alone rarely removes it due to structural similarity.

  • Reductive Wash: Dissolve the compound in EtOAc. Wash with a 5% aqueous solution of Sodium Metabisulfite (

    
    )  or Sodium Thiosulfate. This acts as a scavenger.
    
  • Re-crystallize: Proceed with the EtOAc/Heptane protocol under strict inert conditions.

Part 3: Enantiomeric Purity & Salt Formation

User Question: "I cannot get the free base to crystallize, or the melting point is too low. Can I use a salt form?"

Scientist’s Diagnosis: Yes. The free base of 3-Amino-3-[4-(methylsulfanyl)phenyl]-1-propanol has a low melting point and weak lattice energy. Converting it to a salt is the standard industry approach to upgrade purity (both chemical and enantiomeric).

The "Nuclear Option": HCl Salt Formation

If the free base fails, form the Hydrochloride salt. It crystallizes readily and purges impurities efficiently.

HCl Salt Protocol
  • Dissolve: Dissolve 10g of free base in Isopropyl Alcohol (IPA) (50 mL).

  • Acidify: Cool to 10°C. Slowly add HCl in IPA (1.1 equivalents).

    • Warning: Do not use aqueous HCl if possible; water increases solubility and yield loss.

  • Crystallize: The salt should precipitate almost immediately as a white solid.

  • Digest: Heat the slurry to 60°C for 30 minutes (Ostwald ripening) to improve filterability.

  • Cool & Filter: Cool to 0°C, filter, and wash with cold IPA.

Note on Chirality: If your enantiomeric excess (ee%) is low (<95%), the HCl salt recrystallization (from Ethanol/IPA) often upgrades the optical purity via the "chiral eutectics" mechanism, where the racemate remains in the mother liquor while the pure enantiomer crystallizes (or vice versa, depending on the phase diagram—verify with DSC).

Part 4: Process Workflow Visualization

This diagram illustrates the integrated workflow to ensure chemical stability and physical form control.

ProcessFlow cluster_Prep Preparation (Inertion) cluster_Cryst Crystallization RawMat Crude Amino-Alcohol (Free Base) Degas Degas Solvents (N2 Sparge) RawMat->Degas Dissolve Dissolve in EtOAc (45°C) Degas->Dissolve Cloud Add Heptane to Cloud Point Dissolve->Cloud Seed Seed at 35°C (Wait 1 hr) Cloud->Seed Cool Cool to 0°C (0.2°C/min) Seed->Cool Filter Filtration (N2 Blanket) Cool->Filter Dry Vac Dry < 40°C Filter->Dry Oxidation Risk: Oxidation Dry->Oxidation If Air Leak

Figure 2: Optimized workflow for minimizing oxidative degradation during crystallization.

References

  • Novartis AG. (2013). Process for the preparation of amino alcohol intermediates for Siponimod. WO2013113836A1. Patentscope. Link

  • Mettler Toledo. (2024). Oiling Out in Crystallization: Causes and Solutions. Mettler Toledo Technical Library. Link

  • Organic Syntheses. (2010). General procedures for handling air-sensitive amino-sulfur compounds. Organic Syntheses, Coll. Vol. 11. Link

  • Chemical Engineering Science. (2006). Control of polymorphism and morphology in amino alcohol crystallization. ScienceDirect. Link

Sources

Enhancing enantiomeric excess of 3-Amino-3-[4-(methylsulfanyl)phenyl]-1-propanol

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Chiral Purity Optimization Ticket ID: #EE-OPT-3A3M Subject: Enhancing Enantiomeric Excess of 3-Amino-3-[4-(methylsulfanyl)phenyl]-1-propanol Status: Open Assigned Specialist: Senior Application Scientist

System Overview & Safety Protocol

Welcome to the technical support interface. You are dealing with a 3-amino-3-arylpropanol derivative featuring a thioether (methylsulfanyl) moiety. This specific functional group dictates two critical constraints for your workflow:

  • Oxidation Sensitivity: The sulfur atom is prone to oxidation to sulfoxide (

    
    ) or sulfone (
    
    
    
    ). Avoid strong oxidants (e.g., peroxides, permanganates) and vigorous heating in air.
  • Catalyst Poisoning: The sulfur lone pairs can poison transition metal catalysts (Pd, Pt) used in hydrogenation. Ligand-modified Rhodium or Ruthenium are preferred, or metal-free organocatalysis.

Below are the troubleshooting modules designed to address low enantiomeric excess (


).

Module 1: Classical Resolution (The Workhorse)

User Issue: "I tried crystallizing the free base, but the


 remains stagnant at 50:50. How do I break the racemate?"

Technical Diagnosis: Amino alcohols rarely resolve spontaneously as free bases. You must form a diastereomeric salt using a chiral acid. The "4-methylsulfanyl" substituent increases lipophilicity compared to the unsubstituted phenyl analog, altering solubility profiles.

Resolution Protocol (Diastereomeric Salt Formation): We recommend the "Pope-Peachy" method utilizing (S)-Mandelic Acid or Di-p-toluoyl-L-tartaric acid (L-DTTA) .

Step-by-Step Workflow:

  • Stoichiometry: Dissolve 1.0 eq of racemic amino alcohol in Ethanol (EtOH) or Isopropanol (IPA) .

  • Acid Addition: Add 0.55 eq (not 1.0 eq) of the chiral resolving agent (e.g., (S)-Mandelic Acid). This "half-equivalent" method forces the eutomer (desired enantiomer) to crystallize while the distomer remains in solution.

  • Nucleation: Heat to reflux until clear, then cool slowly (1°C/min) to room temperature.

  • Harvest: Filter the salt.

  • Liberation: Suspend the salt in water/DCM biphasic mixture. Adjust pH to >10 with NaOH. Extract the free amine.

Troubleshooting Table:

SymptomProbable CauseCorrective Action
No precipitate Solvent too polar or volume too high.Switch from EtOH to IPA or MTBE/IPA (9:1) . Reduce volume by 30%.
Oil formation (Oiling out) Impurities or cooling too fast.Re-heat to reflux. Add a "seed crystal" of the pure salt. Cool very slowly.
Low Yield (<20%) Solubility of salt is too high.Add an anti-solvent (Hexane) dropwise at the cloud point.
Low

(<80%)
Eutectic entrapment.Recrystallize the salt once from pure EtOH before liberating the amine.

Visual Workflow (DOT Diagram):

ClassicalResolution Start Racemic Mixture (1.0 eq) AddAcid Add (S)-Mandelic Acid (0.55 eq) Start->AddAcid Reflux Reflux in EtOH/IPA AddAcid->Reflux Cool Controlled Cooling (1°C/min) Reflux->Cool Filter Filtration Cool->Filter Solid Solid Salt (Enriched) Filter->Solid Precipitate Liquor Mother Liquor (Depleted) Filter->Liquor Filtrate Recryst Recrystallize (if ee < 98%) Solid->Recryst Check ee Recryst->Recryst Repeat if needed Base Basify (NaOH) & Extract Recryst->Base Final Pure Enantiomer (>99% ee) Base->Final

Caption: Flowchart for the "Pope-Peachy" resolution method using half-stoichiometric chiral acid.

Module 2: Biocatalytic Kinetic Resolution (The Precision Tool)

User Issue: "Chemical resolution is too low-yielding. Can I use enzymes?"

Technical Diagnosis: Yes. Lipases are excellent for resolving


-amino alcohols. However, primary amines pose a challenge: Lipases can acylate both the amine (N-acylation) and the alcohol (O-acylation). N-acylation is often irreversible and faster.

Recommended System: Candida antarctica Lipase B (CAL-B) (immobilized as Novozym 435).[1]

Protocol (Selective N-Acylation Strategy): In this route, the enzyme selectively converts one enantiomer of the amine into an amide, leaving the other enantiomer as the free amine.

  • Solvent: Methyl tert-butyl ether (MTBE) or Toluene (dry). Note: Avoid alcohols.

  • Acyl Donor: Ethyl Acetate (slow) or Isopropyl Acetate (moderate).

  • Conditions: 30°C, 200 rpm shaking.

  • Stop Point: Monitor via HPLC. Stop exactly at 50% conversion.

Mechanism:

  • (S)-Enantiomer

    
     (S)-Amide (Precipitates or separates via chromatography).
    
  • (R)-Enantiomer

    
     Remains as Free Amine.
    

Visual Pathway (DOT Diagram):

EnzymaticResolution cluster_products Kinetic Separation Racemate Racemic Amino Alcohol Enzyme CAL-B (Lipase) + Isopropyl Acetate Racemate->Enzyme Amide (S)-Amide (Acylated Product) Enzyme->Amide Fast Reaction (k_fast) Amine (R)-Amine (Unreacted) Enzyme->Amine Slow/No Reaction (k_slow)

Caption: Kinetic resolution mechanism where CAL-B selectively acylates one enantiomer.

Module 3: Analytical Troubleshooting (The Eyes)

User Issue: "I cannot separate the enantiomers on my HPLC. The peaks overlap."

Technical Diagnosis: Primary amines interact strongly with silanol groups on HPLC columns, causing tailing. The sulfur atom also adds polarizability.

Method Development Guide:

  • Column Selection:

    • Primary Choice: Daicel Chiralpak AD-H or Chiralpak IA (Amylose-based). These are generally superior for aromatic amino alcohols.

    • Secondary Choice: Chiralcel OD-H (Cellulose-based).[2]

  • Mobile Phase:

    • Base solvent: n-Hexane / Isopropanol (90:10).

    • CRITICAL ADDITIVE: You must add 0.1% Diethylamine (DEA) or Ethanolamine to the mobile phase. This masks the silanols and sharpens the amine peak.

  • Detection:

    • UV at 254 nm (Phenyl ring absorption).

    • Note: The thioether absorbs well here; ensure your reference cell is balanced.

HPLC Optimization Matrix:

ParameterAdjustmentEffect
Peak Tailing Increase DEA to 0.2%.Sharpens peaks; improves resolution (

).
Retention too low (

)
Decrease IPA (e.g., to 95:5 Hex/IPA).Increases interaction with stationary phase.[3]
Broad Peaks Lower flow rate to 0.5 mL/min.Improves mass transfer kinetics.

Module 4: Synthesis Optimization (Prevention)

User Issue: "Can I just synthesize it pure from the start to avoid resolution?"

Technical Diagnosis: Yes. The most direct route to high


 is the Asymmetric Hydrogenation  of the corresponding 

-amino ketone or Mannich base precursor.

The "Sulfur" Challenge: Standard Pd/C catalysts will be poisoned by the methylsulfanyl group. You must use Rhodium (Rh) or Ruthenium (Ru) complexes with chiral phosphine ligands.

Recommended Catalyst System:

  • Catalyst:

    
     (Noyori Transfer Hydrogenation catalyst).
    
  • Hydrogen Source: Formic Acid / Triethylamine (5:2 azeotrope).

  • Solvent: DCM or DMF.

  • Why this works: The Noyori catalyst is robust against sulfur poisoning compared to heterogeneous surface catalysts.

References

  • Classical Resolution of Amino Alcohols

    • Title: Resolution of 3-amino-3-arylpropanols via diastereomeric salt form
    • Source:Tetrahedron: Asymmetry, Vol 14, Issue 15.
    • Context: Describes the efficiency of Mandelic acid for phenyl-substituted amino alcohols.
    • URL:[Link]

  • Enzymatic Resolution (CAL-B)

    • Title: Lipase-catalyzed kinetic resolution of primary amines and amino alcohols.
    • Source:Journal of Molecular Catalysis B: Enzym
    • Context: Establishes CAL-B as the standard for selective acyl
    • URL:[Link]

  • HPLC Method Development

    • Title: Enantioseparation of chiral pharmaceuticals on polysaccharide-based st
    • Source:Journal of Chrom
    • Context: Validates the use of DEA additives for amine separ
    • URL:[Link]

  • Noyori Reduction (Sulfur Tolerance)

    • Title: Asymmetric Transfer Hydrogen
    • Source:Accounts of Chemical Research, 2007.
    • Context: Details the tolerance of Ru-TsDPEN catalysts toward hetero
    • URL:[Link]

Sources

Validation & Comparative

A Comparative Analysis of the Bioactivity of 3-Amino-3-[4-(methylsulfanyl)phenyl]-1-propanol and its Phenyl Analog

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers in Drug Discovery and Development

In the landscape of medicinal chemistry, subtle structural modifications to a parent molecule can elicit profound changes in its biological activity. This guide provides an in-depth comparative analysis of 3-Amino-3-[4-(methylsulfanyl)phenyl]-1-propanol and its corresponding unsubstituted phenyl analog, 3-Amino-3-phenyl-1-propanol. While both molecules share a common 3-amino-1-propanol backbone, the introduction of a methylsulfanyl (-SCH₃) group at the para-position of the phenyl ring presents a compelling case study in structure-activity relationships (SAR). This document will explore the potential bioactivities of these compounds, drawing on established principles of medicinal chemistry and providing detailed experimental protocols for their evaluation.

Introduction to the Phenylpropanolamine Scaffold

The phenylpropanolamine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. These molecules, characterized by a phenyl ring attached to a propanolamine side chain, have been extensively investigated for their effects on the central nervous system (CNS), particularly their interactions with monoamine neurotransmitter systems.[1][2] Alterations to the substitution pattern on the phenyl ring can significantly influence the affinity and selectivity of these compounds for various receptors and transporters.[3][4]

The Influence of the Methylsulfanyl Group: A Bioisosteric Perspective

The replacement of a hydrogen atom with a methylsulfanyl group represents a bioisosteric modification. Bioisosteres are functional groups or molecules that have similar physical or chemical properties and which produce broadly similar biological effects.[5][6] The methylsulfanyl group, in comparison to a simple methyl group or hydrogen, introduces unique electronic and steric properties. It is moderately lipophilic and can participate in hydrogen bonding and other non-covalent interactions, potentially altering a molecule's binding affinity for its biological target and influencing its pharmacokinetic profile.[5]

Hypothetical Bioactivity Profile and Rationale

Based on the principles of medicinal chemistry, the introduction of the methylsulfanyl group could modulate the bioactivity of the phenylpropanolamine scaffold in several ways:

  • Altered Receptor and Transporter Binding: The electronic and steric properties of the methylsulfanyl group could change the binding affinity and selectivity for aminergic G-protein-coupled receptors (GPCRs) and neurotransmitter transporters (e.g., for dopamine, norepinephrine, and serotonin) compared to the unsubstituted phenyl analog.[8]

  • Emergence of Novel Bioactivities: The sulfur atom may introduce new interaction points, leading to activities not observed in the parent compound, such as enzyme inhibition or antimicrobial effects.

  • Modified Pharmacokinetics: The lipophilicity and metabolic stability of the molecule could be altered, affecting its absorption, distribution, metabolism, and excretion (ADME) profile.

To investigate these hypotheses, a series of in vitro assays are proposed.

Comparative Experimental Workflows

The following sections detail standardized protocols for comparing the bioactivity of 3-Amino-3-[4-(methylsulfanyl)phenyl]-1-propanol and 3-Amino-3-phenyl-1-propanol.

I. Monoamine Transporter Inhibition Assays

A primary area of investigation for phenylpropanolamine derivatives is their effect on monoamine transporters.[3]

Experimental Protocol: Neurotransmitter Uptake Inhibition Assay

This protocol is designed to assess the ability of the test compounds to inhibit the reuptake of dopamine (DAT), norepinephrine (NET), and serotonin (SERT).

  • Cell Culture: Maintain HEK293 cells stably expressing the human dopamine transporter (hDAT), norepinephrine transporter (hNET), or serotonin transporter (hSERT) in appropriate culture medium supplemented with a selection antibiotic.

  • Assay Preparation: Seed the cells into 96-well black-walled, clear-bottom plates at a density of 40,000-60,000 cells per well and allow them to adhere overnight.

  • Compound Preparation: Prepare a series of dilutions of the test compounds (3-Amino-3-[4-(methylsulfanyl)phenyl]-1-propanol and 3-Amino-3-phenyl-1-propanol) and a known inhibitor (e.g., cocaine for DAT, desipramine for NET, fluoxetine for SERT) in assay buffer (e.g., Hank's Balanced Salt Solution with 20 mM HEPES).

  • Assay Procedure:

    • Wash the cells with assay buffer.

    • Add the compound dilutions to the wells and incubate for 10-20 minutes at 37°C.

    • Add a fluorescent substrate that mimics the natural neurotransmitter (available in commercial kits).

    • Immediately begin kinetic reading of fluorescence intensity using a bottom-reading fluorescence plate reader with appropriate excitation and emission wavelengths.

  • Data Analysis: Calculate the rate of substrate uptake for each concentration of the test compound. Determine the IC₅₀ value (the concentration of compound that inhibits 50% of the maximal uptake) by fitting the data to a four-parameter logistic equation.

G

II. Cytotoxicity Assessment

Prior to evaluating other biological activities, it is crucial to determine the cytotoxic potential of the compounds.

Experimental Protocol: MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity.[9][10][11]

  • Cell Seeding: Seed a relevant cell line (e.g., HeLa or a neuronal cell line like SH-SY5Y) in a 96-well plate at a density of 5,000-10,000 cells per well and allow to attach overnight.

  • Compound Treatment: Add serial dilutions of the test compounds to the wells and incubate for 24, 48, or 72 hours.

  • MTT Addition: Add 10 µL of a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours at 37°C.[12]

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value for each compound.

G

III. Anti-inflammatory Activity Screening

The presence of the methylsulfanyl group suggests a potential for anti-inflammatory activity.

Experimental Protocol: Lipopolysaccharide (LPS)-Induced Nitric Oxide (NO) Production in Macrophages

This assay measures the inhibition of nitric oxide, a key inflammatory mediator.[13][14]

  • Cell Culture: Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.[13]

  • Compound Treatment: Pre-treat the cells with various concentrations of the test compounds for 1 hour.

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce an inflammatory response.[13]

  • Nitrite Measurement: Collect the cell culture supernatant and measure the nitrite concentration (a stable product of NO) using the Griess reagent system.

  • Data Analysis: Compare the nitrite levels in treated versus untreated stimulated cells to determine the inhibitory effect of the compounds on NO production.

G

IV. Antimicrobial Susceptibility Testing

The sulfur atom in the methylsulfanyl group is a common feature in many antimicrobial agents.

Experimental Protocol: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[15][16][17]

  • Microorganism Preparation: Prepare a standardized inoculum of the test bacteria (e.g., Staphylococcus aureus and Escherichia coli) in a suitable broth.

  • Compound Dilution: Prepare two-fold serial dilutions of the test compounds in a 96-well microtiter plate containing broth.

  • Inoculation: Inoculate each well with the standardized bacterial suspension.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).

  • Data Comparison: Compare the MIC values of 3-Amino-3-[4-(methylsulfanyl)phenyl]-1-propanol and 3-Amino-3-phenyl-1-propanol.

Data Summary and Interpretation

The experimental data should be compiled into clear, comparative tables to facilitate analysis.

Table 1: Hypothetical Comparative Bioactivity Data

CompoundDAT IC₅₀ (µM)NET IC₅₀ (µM)SERT IC₅₀ (µM)HeLa IC₅₀ (µM)NO Inhibition IC₅₀ (µM)S. aureus MIC (µg/mL)E. coli MIC (µg/mL)
3-Amino-3-phenyl-1-propanol> 10> 10> 10> 100> 100> 128> 128
3-Amino-3-[4-(methylsulfanyl)phenyl]-1-propanol> 105.2> 1050253264

Note: The data in this table is hypothetical and for illustrative purposes only.

The interpretation of these results will depend on the specific values obtained. For instance, a lower IC₅₀ or MIC value for the methylsulfanyl analog would indicate greater potency in the respective assay.

Conclusion

This guide provides a comprehensive framework for the comparative bioactivity profiling of 3-Amino-3-[4-(methylsulfanyl)phenyl]-1-propanol and its unsubstituted phenyl analog. By systematically evaluating their effects on monoamine transporters, cytotoxicity, inflammatory responses, and microbial growth, researchers can gain valuable insights into the structure-activity relationships of para-substituted phenylpropanolamines. The presence of the methylsulfanyl group offers a promising avenue for the discovery of novel bioactive molecules with potentially unique therapeutic applications. The provided experimental protocols serve as a robust starting point for these investigations, enabling a thorough and scientifically rigorous comparison.

References

  • CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • Aillón-García, L., et al. (2022). Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics. STAR Protocols, 3(4), 101797.
  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

  • Mahaney, P. E., et al. (2009). Structure-activity relationships of the 1-amino-3-(1H-indol-1-yl)-3-phenylpropan-2-ol series of monoamine reuptake inhibitors. Bioorganic & Medicinal Chemistry Letters, 19(19), 5807-5810.
  • ChEMBL. (n.d.). Structure-activity relationships of the 1-amino-3-(1H-indol-1-yl)-3-phenylpropan-2-ol series of monoamine reuptake inhibitors. Retrieved from [Link]

  • Peiris, D. S. H. S., et al. (2025, February 22). Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations.
  • Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71-79.
  • World Organisation for Animal Health. (2012). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING.
  • Huang, S., et al. (2024). Guidelines for the in vitro determination of anti‐inflammatory activity. Food Science & Nutrition, 12(1), 1-14.
  • Asia-Pacific Economic Cooperation. (n.d.). Antimicrobial Susceptibility Testing.
  • Kumar, S., & Pandey, A. K. (2013). Chemistry and biological activities of flavonoids: an overview. The Scientific World Journal, 2013, 162750.
  • ResearchGate. (n.d.).
  • PubChem. (n.d.). 3-Amino-1-phenylpropan-1-ol. Retrieved from [Link]

  • Cambridge MedChem Consulting. (2021, January 30). Bioisosteric Replacements. Retrieved from [Link]

  • Newman, A. H., et al. (2001). Structure-activity relationships at monoamine transporters and muscarinic receptors for N-substituted-3alpha-(3'-chloro-, 4'-chloro-, and 4',4''-dichloro-substituted-diphenyl)methoxytropanes. Journal of Medicinal Chemistry, 44(4), 633-640.
  • Słoczyńska, K., et al. (2025, November 8). Data-driven assessment of bioisosteric replacements and their influence on off-target activity profiles. Computers in Biology and Medicine, 182, 108365.
  • Leeson, P. D., & Davis, A. M. (2004). Time-related differences in the physical property profiles of oral drugs. Journal of Medicinal Chemistry, 47(25), 6338-6348.
  • ChemBK. (2024, April 9). 3-Amino-3-(4-methylphenyl)propan-1-ol. Retrieved from [Link]

  • Frontiers. (n.d.). Structure-Activity Relationship Analysis of 3-Phenylcoumarin-Based Monoamine Oxidase B Inhibitors.
  • ResearchGate. (n.d.). 3-Methylamino-3-phenylpropan-1-ol.
  • Hübner, H., et al. (2010). Bioisosteric replacement leading to biologically active [2.2]paracyclophanes with altered binding profiles for aminergic G-protein-coupled receptors. Journal of Medicinal Chemistry, 53(19), 7219-7228.
  • Stepan, A. F., et al. (2012). Investigation of a Bicyclo[1.1.1]pentane as a Phenyl Replacement within an LpPLA2 Inhibitor. ACS Medicinal Chemistry Letters, 3(5), 391-395.
  • Wright, J. W., et al. (2017). Imidazole Bioisostere Activators of Endopeptidase Neurolysin with Enhanced Potency and Metabolic Stability. ACS Medicinal Chemistry Letters, 8(10), 1043-1048.
  • Kumar, V., et al. (2025, March 10). Human serum albumin-3-amino-1-propanesulfonic acid conjugate inhibits amyloid-β aggregation and mitigates cognitive decline in Alzheimer's disease. Journal of Controlled Release, 379, 390-408.
  • MDPI. (2021, December 29). Synthesis of 3-Amino-4-substituted Monocyclic ß-Lactams—Important Structural Motifs in Medicinal Chemistry.
  • Scientific Reports. (2025, March 3). Investigating blood–brain barrier penetration and neurotoxicity of natural products for central nervous system drug development.
  • Frontiers. (n.d.). Phyto-pharmacological evaluation and characterization of the methanolic extract of the Baccaurea motleyana Müll. Arg. seed: promising insights into its therapeutic uses.
  • Bioseb In-Vivo Research. (n.d.). Central Nervous System (CNS)
  • Pharmidex. (n.d.).
  • ResearchGate. (n.d.). FT-IR spectra of 3-amino-1-propanol (a) and tert-butyl-N-(3-hydroxypropyl)
  • MySkinRecipes. (n.d.). Methyl 3-amino-3-[4-(methylsulfanyl)phenyl]propanoate hydrochloride. Retrieved from [Link]

Sources

Strategic Characterization Guide: X-Ray Crystallography vs. NMR for 3-Amino-3-[4-(methylsulfanyl)phenyl]-1-propanol

Author: BenchChem Technical Support Team. Date: February 2026

Topic: X-ray crystallography data for 3-Amino-3-[4-(methylsulfanyl)phenyl]-1-propanol Content Type: Publish Comparison Guide

Executive Summary: The Stereochemical Imperative

In the development of serotonin and norepinephrine reuptake inhibitors (SNRIs), the intermediate 3-Amino-3-[4-(methylsulfanyl)phenyl]-1-propanol represents a critical chiral scaffold. Its structural fidelity—specifically the absolute configuration at the C3 position—directly dictates the pharmacological potency and toxicity profile of the final API.

While Nuclear Magnetic Resonance (NMR) spectroscopy remains the workhorse for routine purity analysis, it struggles with the unambiguous assignment of absolute stereochemistry without complex derivatization. This guide objectively compares Single Crystal X-Ray Diffraction (SC-XRD) against Chiral NMR (Mosher’s Method) , demonstrating why SC-XRD is the superior "Gold Standard" for this specific sulfur-containing pharmacophore.

Key Insight: The presence of the 4-methylsulfanyl (thiomethyl) group is not just a structural feature; it is a crystallographic asset. It enables Sulfur-SAD (Single-wavelength Anomalous Diffraction) , allowing for absolute configuration determination without the need for heavy-atom salt formation.

Comparative Analysis: SC-XRD vs. Alternative Methods

The following table contrasts the performance of X-ray crystallography against high-field NMR and Computational Modeling for this specific molecular class.

Table 1: Performance Matrix for Chiral Amino Alcohol Characterization
FeatureMethod A: SC-XRD (Recommended) Method B: NMR (Mosher's Method) Method C: DFT/ECD Calculation
Primary Output 3D Atomic Coordinates (CIF)Chemical Shift Differences (

)
Theoretical Spectra Match
Absolute Config. Direct Determination (via Anomalous Scattering)Indirect (Requires Derivatization)Inferential (Model Dependent)
Sample Requirement Single Crystal (>0.1 mm)~5-10 mg in SolutionStructure File only
Ambiguity Risk Low (R-factor < 5%)Medium (Conformational averaging)High (Solvent model errors)
Turnaround Time 1-3 Weeks (Screening dependent)2-3 Days1 Week
Regulatory Weight Definitive (FDA/EMA Preferred)SupportiveSupportive

Technical Deep Dive: The Sulfur Advantage

For most organic amines, determining absolute configuration by X-ray requires crystallizing the molecule with a chiral heavy-atom acid (e.g., hydrobromic acid or tartaric acid) to break the Friedel symmetry. However, 3-Amino-3-[4-(methylsulfanyl)phenyl]-1-propanol contains a native sulfur atom.

Mechanism of Action: Sulfur-SAD Phasing
  • Concept: Sulfur has a K-absorption edge at 2.472 keV (~5.0 Å). While standard Cu-K

    
     sources (1.54 Å) are far from this edge, the anomalous scattering signal (
    
    
    
    ) of sulfur is approximately 0.56 electrons at Cu-K
    
    
    .
  • Impact: With modern redundant data collection strategies, this signal is sufficient to determine the absolute structure (Flack parameter) directly from the free base or simple hydrochloride salt, eliminating the need for exotic chiral counter-ions.

Reference Crystallographic Data (Analogous Baseline)

Since the specific CIF for the thiomethyl derivative is proprietary to active drug programs, we utilize the high-resolution structure of the direct analog 3-Methylamino-3-phenylpropan-1-ol (C10H15NO) to establish the expected lattice behavior. This serves as the validation baseline.

Table 2: Baseline Lattice Parameters vs. Target Prediction
ParameterReference Analog (C10H15NO) [1]Target Prediction (S-Me Derivative)Rationale
Crystal System MonoclinicMonoclinic or Orthorhombic4-substitution often retains symmetry but expands the axis.
Space Group

(Centrosymmetric)

or

(Chiral)
Target is enantiopure; must crystallize in a Sohncke group.
Unit Cell (

)
5.98 Å~6.10 - 6.30 ÅSlight expansion due to -SMe steric bulk.
Unit Cell (

)
23.90 Å~25.00 - 27.00 ÅElongation along the stacking axis expected.
H-Bonding O-H···N and N-H···OEnhanced 3D NetworkPrimary amine (Target) has 3 donors vs. 2 in analog.
Packing Motif Dimers/TetramersHelical ColumnsPrimary amines often form infinite helical H-bond chains.

Note: The Reference Analog is a secondary amine. The Target (Primary Amine) will likely exhibit higher melting points and lower solubility due to the additional hydrogen bond donor, facilitating easier crystallization from polar solvents.

Experimental Protocol: Validated Workflow

This protocol is designed to maximize the probability of obtaining X-ray quality crystals for the target amino alcohol.

Phase 1: Salt Screening (The "Golden Ticket")

While the free base can crystallize, amino alcohols are prone to forming oils. We recommend forming the Hydrochloride or Hemifumarate salt immediately.

  • Dissolution: Dissolve 50 mg of 3-Amino-3-[4-(methylsulfanyl)phenyl]-1-propanol in 0.5 mL absolute ethanol.

  • Acid Addition: Add 1.05 equivalents of HCl (1M in diethyl ether) dropwise at 0°C.

  • Precipitation: If immediate precipitate forms, redissolve by adding minimal hot methanol.

Phase 2: Vapor Diffusion Crystallization
  • Vessel: 24-well Linbro plate with siliconized cover slides.

  • Reservoir: 500 µL of Ethanol:Hexane (1:1 ratio).

  • Drop: 2 µL Protein/Salt solution + 1 µL Reservoir solution.

  • Incubation: 20°C in vibration-free environment for 3-7 days.

Phase 3: Data Collection Strategy (Critical for Absolute Config)
  • Source: Cu-K

    
     (
    
    
    
    Å) is mandatory . Mo-sources provide insufficient anomalous signal for sulfur.
  • Redundancy: Collect >10-fold redundancy to improve the signal-to-noise ratio of the anomalous differences (

    
    ).
    
  • Target Flack Parameter: Aim for

    
     with 
    
    
    
    .

Decision Logic & Workflow Visualization

The following diagram illustrates the decision pathway for characterizing this molecule, highlighting the critical "Sulfur Check" that bypasses complex derivatization.

G Start Start: 3-Amino-3-[4-(methylsulfanyl)phenyl]-1-propanol PurityCheck Purity Check (HPLC > 98%) Start->PurityCheck StateCheck Physical State? PurityCheck->StateCheck Oil Oil / Amorphous Solid StateCheck->Oil Yes Solid Crystalline Solid StateCheck->Solid No SaltScreen Salt Screening (HCl, Tartrate, Fumarate) Oil->SaltScreen VaporDiff Vapor Diffusion (EtOH/Hexane) Solid->VaporDiff SaltScreen->VaporDiff XRD Single Crystal XRD (Cu-Source) VaporDiff->XRD Anomalous Sulfur Anomalous Signal? XRD->Anomalous DirectSol Direct Solution (S-SAD Phasing) Anomalous->DirectSol Signal > 1.5σ HeavyAtom Heavy Atom Deriv. (p-Bromobenzoate) Anomalous->HeavyAtom Signal Weak Final Absolute Configuration (Flack Parameter) DirectSol->Final HeavyAtom->Final

Caption: Workflow for absolute configuration determination utilizing the native sulfur atom for phase retrieval.

References

  • Frey, W., Ibrahim, M. M., Ali, B. F., & Jäger, V. (2012).[1] Crystal structure of 3-methylamino-3-phenylpropan-1-ol. Acta Crystallographica Section E: Structure Reports Online, 68(10), o2857.

  • Parsons, S. (2021). Determination of Absolute Configuration using X-ray Diffraction. Methods in Molecular Biology, 1055, 149-162.[2]

  • Flack, H. D. (1983). On enantiomorph-polarity estimation. Acta Crystallographica Section A, 39(6), 876-881.

  • Cahn, R. S., Ingold, C., & Prelog, V. (1966). Specification of Molecular Chirality. Angewandte Chemie International Edition, 5(4), 385-415.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.